molecular formula C10H10BrNO2 B1202178 Brofoxine CAS No. 21440-97-1

Brofoxine

Cat. No.: B1202178
CAS No.: 21440-97-1
M. Wt: 256.10 g/mol
InChI Key: JRXGULDSFFLUAO-UHFFFAOYSA-N
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Description

Brofoxine is a chemical compound supplied for professional manufacturing and research laboratory applications. It is provided with a high purity level of approximately 98% or greater. Its molecular formula is C10H10BrNO2, and it has a molecular weight of 256.1 g/mol . This product is part of the Protein Degrader Building Blocks family . It is intended solely for industrial and research purposes and is strictly not approved for diagnostic, medical, or consumer use . Orders shipping to medical facilities, pharmacies, or consumer residences are subject to cancellation. Please note that this product is not returnable .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one
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InChI

InChI=1S/C10H10BrNO2/c1-10(2)7-5-6(11)3-4-8(7)12-9(13)14-10/h3-5H,1-2H3,(H,12,13)
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InChI Key

JRXGULDSFFLUAO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)NC(=O)O1)C
Source PubChem
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Molecular Formula

C10H10BrNO2
Source PubChem
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DSSTOX Substance ID

DTXSID4057685
Record name Brofoxine
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Molecular Weight

256.10 g/mol
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CAS No.

21440-97-1
Record name Brofoxine
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Foundational & Exploratory

what is the structure of triphenylboroxine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Structure of Triphenylboroxine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core structure of triphenylboroxine, a versatile organoboron compound. It details the molecular architecture, including precise bond lengths and angles derived from crystallographic data. Furthermore, this guide outlines key spectroscopic characteristics and provides detailed experimental protocols for its synthesis. The information is presented to be a valuable resource for researchers in organic synthesis, materials science, and drug development.

Introduction

Triphenylboroxine, with the IUPAC name 2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane, is a six-membered heterocyclic compound composed of alternating boron and oxygen atoms, with a phenyl group attached to each boron atom.[1] Its molecular formula is C₁₈H₁₅B₃O₃.[1] The central boroxine ring is isoelectronic with benzene and possesses a planar geometry.[2] Triphenylboroxine is the trimeric anhydride of phenylboronic acid and is often in equilibrium with its monomeric acid form in the presence of water.[2] This compound serves as a key building block in organic synthesis, including in the renowned Suzuki-Miyaura coupling reactions, and has applications in the development of novel materials and pharmaceuticals.[3][4]

Molecular Structure

The defining feature of triphenylboroxine is its planar six-membered boroxine ring (B₃O₃). Three phenyl groups are bonded to the boron atoms and are roughly coplanar with the central ring.[5] This planarity is a consequence of the trigonal planar geometry adopted by the three-coordinate boron atoms.[2]

Crystallographic Data

The precise geometric parameters of the triphenylboroxine core have been determined by X-ray crystallography. The following table summarizes key bond lengths and angles for a phenyl-substituted boroxine.

ParameterValue (Å or °)
Bond Lengths
B-O1.386 Å[2]
B-C1.546 Å[2]
Bond Angles
O-B-O~120°[5]
B-O-B~120°[5]

Molecular Visualization

triphenylboroxine_structure B1 B O1 O B1->O1 C1 C₆H₅ B1->C1 B2 B O1->B2 O2 O B2->O2 C2 C₆H₅ B2->C2 B3 B O2->B3 O3 O B3->O3 C3 C₆H₅ B3->C3 O3->B1

Caption: Chemical structure of triphenylboroxine.

Spectroscopic Properties

The structure of triphenylboroxine can be confirmed using various spectroscopic techniques. The following tables summarize the characteristic spectral data.

NMR Spectroscopy
Nucleus Solvent Chemical Shift (δ) / ppm Multiplicity Assignment
¹H NMRCDCl₃8.20–8.30m6H, ortho-protons of phenyl rings[6]
7.40–7.60m9H, meta- and para-protons of phenyl rings[6]
¹³C NMRCDCl₃135.6sPhenyl C-H[7]
130.5sPhenyl C-H[7]
127.5sPhenyl C-H[7]
¹¹B NMRCDCl₃30.2sB₃O₃ ring[8]

Note: The boron-bound carbon signal in ¹³C NMR is often not detected due to quadrupole relaxation.[8]

Infrared (IR) Spectroscopy
**Wavenumber (cm⁻¹) **Vibrational Mode
3077-3075Aromatic C-H stretch
1641-1585Aromatic C=C stretch
1433-1428B-Ph stretch
1332-1308B-O-B asymmetric stretch
728-678B-O-B symmetric stretch

Experimental Protocols

Triphenylboroxine can be synthesized through several methods. The two most common and reliable protocols are detailed below.

Synthesis via Dehydration of Phenylboronic Acid

This method involves the thermal dehydration of phenylboronic acid.[9][10]

Workflow Diagram:

dehydration_workflow cluster_0 Dehydration of Phenylboronic Acid A Heat Phenylboronic Acid (110 °C, 6 h, in an oven) B Quantitative Conversion A->B C Triphenylboroxine B->C

Caption: Dehydration of phenylboronic acid workflow.

Procedure:

  • Place phenylboronic acid in a suitable oven-safe vessel.

  • Heat the vessel in an oven at 110 °C for 6 hours.[6]

  • The dehydration reaction proceeds to completion, yielding triphenylboroxine quantitatively.[6]

  • The product can be used directly or purified further by recrystallization if necessary.

Synthesis via Grignard Reagent

This protocol involves the reaction of a phenyl Grignard reagent with trimethyl borate, followed by hydrolysis and dehydration.[3][11]

Workflow Diagram:

grignard_workflow cluster_1 Grignard Synthesis of Triphenylboroxine D Prepare Phenylmagnesium Bromide E React with Trimethyl Borate D->E F Hydrolyze Intermediate E->F G Dehydrate Phenylboronic Acid F->G H Isolate Triphenylboroxine G->H

Caption: Grignard synthesis of triphenylboroxine workflow.

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Trimethyl Borate: Cool the Grignard solution in an ice bath. Add a solution of trimethyl borate in anhydrous diethyl ether dropwise while maintaining the temperature below 10 °C.

  • Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Hydrolyze the reaction mixture by slowly adding it to a stirred mixture of crushed ice and concentrated sulfuric acid.

  • Extraction and Dehydration: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield phenylboronic acid. The crude phenylboronic acid can then be dehydrated as described in Protocol 4.1 to yield triphenylboroxine.

Applications

Triphenylboroxine is a valuable reagent in organic chemistry, most notably as a precursor to phenylboronic acid for Suzuki-Miyaura cross-coupling reactions. It is also utilized in the synthesis of complex molecules, polymers, and dendrimers. Its ability to form stable adducts with Lewis bases has led to its use in sensing and molecular recognition.

References

An In-depth Technical Guide to the Aromaticity and Electronic Properties of the Boroxine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The boroxine ring (B₃O₃), a six-membered heterocycle of alternating boron and oxygen atoms, stands as a fascinating analogue to the archetypal aromatic molecule, benzene. Isoelectronic with benzene, its planar structure and potential for electron delocalization have spurred considerable debate regarding its aromatic character. This guide provides a comprehensive technical overview of the structure, bonding, aromaticity, and electronic properties of the boroxine core. It details the theoretical and experimental evidence that defines its unique characteristics, summarizes key quantitative data, outlines experimental protocols for its study, and explores its implications in materials science and synthetic chemistry. While structurally similar to benzene, boroxine exhibits significantly different electronic behavior, characterized by weak aromaticity and pronounced Lewis acidity at the boron centers, which dictates its reactivity and applications.

Structure and Bonding

The boroxine ring consists of a planar hexagonal arrangement of three boron and three oxygen atoms. This planarity is a consequence of the sp² hybridization of both the boron and oxygen atoms, leading to a trigonal planar geometry around each atom within the ring. This structure is isoelectronic to benzene, possessing a π-electron system derived from the p-orbitals of the ring atoms.

The bonding in the boroxine ring is characterized by a framework of σ-bonds formed from the overlap of sp² hybrid orbitals. Additionally, a π-system arises from the interaction between the vacant p-orbitals on the electron-deficient boron atoms and the lone pairs of electrons in the p-orbitals of the oxygen atoms. This delocalization of π-electrons across the ring is the basis for its potential aromaticity.[1] However, the significant difference in electronegativity between boron and oxygen leads to a more polarized and less uniform electron distribution compared to benzene.

Quantitative Geometric Data

The geometry of the boroxine ring has been determined through both experimental techniques and computational modeling. The bond lengths and angles are relatively consistent across different substituted boroxines, indicating a robust ring structure.

ParameterValue (H₃B₃O₃)Value (Substituted Boroxines)MethodReference
B-O Bond Length 1.382 Å1.384 - 1.386 ÅMP2/aug-cc-pVTZ[2]
O-B-O Bond Angle 120.1°118.9° (R=CH₃) to 121.1° (R=F)MP2/aug-cc-pVTZ[2]
B-O-B Bond Angle 119.9°~120°MP2/aug-cc-pVTZ[2]

Aromaticity of the Boroxine Ring

The aromaticity of boroxine is a subject of ongoing scientific discussion. While it meets some basic criteria for aromaticity—namely, being cyclic, planar, and having a delocalized π-system—the degree of this aromaticity is considered weak. Unlike benzene, where π-electron density is evenly distributed, the electrons in boroxine are more localized on the electronegative oxygen atoms.

Theoretical calculations are the primary tools for quantifying the aromaticity of the boroxine ring.

Theoretical Evaluation of Aromaticity

Several computational indices are used to evaluate aromaticity.

  • Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

  • Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length equalization in the ring. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic, Kekulé-like structure. Specific HOMA values for boroxine are not extensively reported in the literature.

Aromaticity IndexValue/ObservationMethodReference
NICS Slightly aromaticPBE1PBE/6-31+G(d)[2]
Aromaticity increases with substituent electronegativityPBE1PBE/6-31+G(d)[2]

The computational evidence suggests that while boroxine does possess some aromatic character, it is significantly less aromatic than benzene.[3]

Electron Delocalization Pathway

The diagram below illustrates the delocalization of π-electrons in the boroxine ring, arising from the overlap of boron's empty p-orbitals and oxygen's filled p-orbitals.

G cluster_0 Boroxine π-System B1 B O1 O B1->O1 p_B1 p-orbital (vacant) B1->p_B1 B2 B O1->B2 p_O1 p-orbital (filled) O1->p_O1 O2 O B2->O2 p_B2 p-orbital (vacant) B2->p_B2 B3 B O2->B3 p_O2 p-orbital (filled) O2->p_O2 O3 O B3->O3 p_B3 p-orbital (vacant) B3->p_B3 O3->B1 p_O3 p-orbital (filled) O3->p_O3 p_B1->p_O1 π-delocalization p_O1->p_B2 π-delocalization p_B2->p_O2 π-delocalization p_O2->p_B3 π-delocalization p_B3->p_O3 π-delocalization p_O3->p_B1 π-delocalization

Figure 1: π-electron delocalization in the boroxine ring.

Electronic Properties

The electronic properties of the boroxine ring are dominated by the electron-deficient nature of its boron atoms, making it a significant Lewis acid. This property allows boroxine and its derivatives to form adducts with Lewis bases such as amines.[4]

The stability and electronic character of the ring are highly tunable through the substitution at the boron atoms.

  • Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the boron atoms, which stabilizes the boroxine ring and favors its formation from the corresponding boronic acids.[4]

  • Electron-withdrawing groups (e.g., halogens, nitro groups) decrease the electron density on the boron atoms, making the ring more Lewis acidic but can destabilize the boroxine form relative to the boronic acid.

Due to its weak aromaticity, boroxine-based materials like covalent organic frameworks (COFs) generally exhibit poor electronic transport properties. However, when interfaced with metal surfaces, such as gold, boroxine can form interface states that create channels for ultra-fast charge delocalization, a property of interest for molecular electronics.[5]

Experimental Protocols

Synthesis of Boroxines

The most common method for synthesizing boroxines is the reversible dehydration of the corresponding boronic acids.[3] This equilibrium-driven reaction can be pushed toward the boroxine product by removing water.[4]

Protocol: Synthesis of Triphenylboroxine from Phenylboronic Acid

  • Reactants: Phenylboronic acid.

  • Solvent: Toluene or another solvent that forms an azeotrope with water.

  • Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Procedure: a. Dissolve phenylboronic acid in toluene in the round-bottom flask. b. Heat the mixture to reflux. Water produced from the condensation reaction is removed as an azeotrope with toluene. c. The azeotrope condenses and collects in the Dean-Stark trap, with the denser water separating to the bottom and the toluene returning to the flask. d. Continue refluxing until no more water is collected, indicating the reaction is complete. e. Remove the solvent under reduced pressure to yield the solid triphenylboroxine. The product can be purified by recrystallization.[4]

G Start 3x Phenylboronic Acid + Toluene Reflux Heat to Reflux with Dean-Stark Trap Start->Reflux Azeotrope Azeotropic Removal of Water Reflux->Azeotrope Completion Reaction Completion Check (No more water collected) Azeotrope->Completion Completion->Reflux No Evaporation Solvent Evaporation (Reduced Pressure) Completion->Evaporation Yes Product Solid Triphenylboroxine Evaporation->Product

Figure 2: Workflow for boroxine synthesis via dehydration.
Spectroscopic Characterization

A combination of spectroscopic and computational methods is employed to characterize the structure and electronic properties of boroxines.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for identifying the formation of the boroxine ring and distinguishing it from its boronic acid precursor.[6][7]

  • Protocol:

    • Prepare a sample of the compound (e.g., as a KBr pellet or a thin film).

    • Acquire the IR spectrum using an FTIR spectrometer.

    • Analyze the spectrum for characteristic vibrational bands. The disappearance of the broad O-H stretch from the boronic acid (around 3200-3600 cm⁻¹) and the appearance of characteristic boroxine peaks confirm the conversion.

VibrationWavenumber (cm⁻¹)Reference
B-O Asymmetric Stretch (in-ring) 1330 - 1400[7]
B-O Symmetric Stretch (in-ring) ~1194[7]
Diagnostic Boroxine Vibration 678 - 705[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly useful for probing the electronic environment of the boron atoms.[9]

  • Protocol:

    • Dissolve the boroxine sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹¹B NMR spectrum. BF₃·Et₂O is typically used as an external standard.[8]

    • The chemical shift indicates the coordination and hybridization of the boron atom. Tricoordinate (sp²) boron in boroxines gives a characteristic broad signal.

Boron EnvironmentTypical ¹¹B Chemical Shift (ppm)Reference
Tricoordinate Boranes/Boroxines +18 to +33 (general range)[9][10]
Aryl/Vinyl Boroxines Upfield shift of 2-4 ppm vs. alkyl derivatives[9]
Tetracoordinate Borates -30 to +2[11]
Computational Methods

Theoretical calculations are essential for a deep understanding of boroxine's properties.

  • Protocol:

    • Method Selection: Density Functional Theory (DFT) with functionals like B3LYP or PBE1PBE, or Møller-Plesset perturbation theory (MP2), is commonly used.[2]

    • Basis Set: Pople-style (e.g., 6-311+G(d)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets are employed to ensure accuracy.[2]

    • Calculations:

      • Geometry Optimization: To find the lowest energy structure and obtain geometric parameters.

      • Frequency Analysis: To confirm the structure is a true minimum on the potential energy surface and to calculate vibrational frequencies for comparison with experimental IR spectra.[2]

      • NICS Calculation: To assess aromaticity by placing a "ghost" atom at the ring's center.

      • Natural Bond Orbital (NBO) Analysis: To study charge distribution and donor-acceptor interactions within the molecule.

Conclusion

The boroxine ring presents a compelling case study in inorganic chemistry, bridging the gap between classic organic aromatic systems and heterocyclic compounds. While it is isoelectronic with benzene and shares its planar hexagonal structure, its aromaticity is demonstrably weaker due to the significant electronegativity differences between boron and oxygen. This results in a unique set of electronic properties, most notably a pronounced Lewis acidity at the boron centers. These characteristics are highly tunable via substitution, allowing for the rational design of boroxine-based molecules for applications in supramolecular chemistry, materials science, and as versatile reagents in organic synthesis. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the research and development of boroxine-containing systems.

References

The Evolving Role of Boroxines: An In-Depth Technical Guide to their Lewis Acidity in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boroxine compounds, the cyclic anhydrides of boronic acids, have emerged from being mere chemical curiosities to indispensable tools in modern organic synthesis and materials science. Their unique electronic structure, characterized by a six-membered ring of alternating boron and oxygen atoms, imparts significant Lewis acidic character to the boron centers. This acidity is the cornerstone of their utility, enabling them to act as potent catalysts, versatile reagents, and crucial building blocks for advanced materials. This technical guide provides a comprehensive exploration of the Lewis acidity of boroxine compounds, offering quantitative data for comparative analysis, detailed experimental protocols for their characterization, and a mechanistic understanding of their role in key organic transformations. For researchers in drug discovery, a deeper understanding of boroxine Lewis acidity can unlock new strategies for designing novel therapeutics and functional biomaterials.

The Fundamental Basis of Boroxine Lewis Acidity

A Lewis acid is defined as a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct.[1] The boron atoms in the boroxine ring are sp² hybridized and possess a vacant p-orbital, rendering them electron-deficient and thus Lewis acidic.[2] This inherent electrophilicity allows boroxines to interact with a wide range of Lewis bases, including amines, halides, and other nucleophiles.[3]

The formation of boroxines from their corresponding boronic acids is a reversible dehydration reaction.[3] This equilibrium is a critical aspect of their chemistry, as the Lewis acidity of the boroxine is often harnessed in situ from the boronic acid precursor.[4]

Structural and Electronic Factors Influencing Lewis Acidity

The Lewis acidity of a boroxine is not a fixed property but is tunable through the modification of the organic substituents (R groups) attached to the boron atoms. The electronic nature of these substituents plays a pivotal role:

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the aryl ring of an arylboroxine increase the electrophilicity of the boron centers, thereby enhancing Lewis acidity.

  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease the Lewis acidity by donating electron density to the boron atoms, partially alleviating their electron deficiency.[2]

This principle is fundamental in designing boroxine-based catalysts and reagents with tailored reactivity for specific applications.

Quantitative Assessment of Boroxine Lewis Acidity

A quantitative understanding of Lewis acidity is crucial for predicting reactivity and optimizing reaction conditions. The Gutmann-Beckett method is a widely accepted experimental technique for quantifying the Lewis acidity of a compound through its Acceptor Number (AN) .[5] This method utilizes triethylphosphine oxide (Et₃PO) as a ³¹P NMR probe molecule. The interaction of the Lewis acidic boroxine with the oxygen atom of Et₃PO leads to a downfield shift in the ³¹P NMR signal, the magnitude of which is directly proportional to the Lewis acidity.[6]

The Acceptor Number is calculated using the following formula:

AN = 2.21 × (δ_sample - 41.0)

where δ_sample is the ³¹P NMR chemical shift of the Et₃PO-boroxine adduct in a non-coordinating solvent, and 41.0 ppm is the chemical shift of Et₃PO in the non-Lewis acidic solvent hexane.[5]

Comparative Lewis Acidity Data

The following table summarizes the Acceptor Numbers (AN) for a selection of boroxine compounds and related organoboron species, providing a quantitative basis for comparing their Lewis acidic strength.

Compound NameStructureAcceptor Number (AN)Reference(s)
Triphenylboroxine (PhBO)₃35.8[7]
Trimethylboroxine (MeBO)₃27.0[7]
Tris(pentafluorophenyl)boraneB(C₆F₅)₃81.6[5]
Boron TrifluorideBF₃89[5]
Boron TrichlorideBCl₃106[5]
Boron TribromideBBr₃109[5]

Note: Data for a wider range of substituted boroxines is an active area of research. The provided values serve as a benchmark for understanding the relative Lewis acidity.

Experimental Protocols for Lewis Acidity Determination

A precise and reproducible protocol is essential for the accurate determination of the Lewis acidity of boroxine compounds. The Gutmann-Beckett method is the standard approach.

Detailed Protocol for Acceptor Number (AN) Determination of a Boroxine Compound

Objective: To quantitatively determine the Lewis acidity of a boroxine sample using the Gutmann-Beckett method.

Materials:

  • Boroxine sample

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating NMR solvent (e.g., deuterated benzene-d₆ or dichloromethane-d₂)

  • High-resolution NMR spectrometer equipped with a phosphorus probe

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of the Et₃PO Stock Solution:

    • In an inert atmosphere, accurately weigh a known amount of Et₃PO and dissolve it in the anhydrous NMR solvent to prepare a stock solution of known concentration (e.g., 0.1 M).

  • Preparation of the Boroxine Solution:

    • In the same inert atmosphere, accurately weigh a known amount of the boroxine sample and dissolve it in the anhydrous NMR solvent to prepare a solution of known concentration (e.g., 0.1 M).

  • NMR Sample Preparation:

    • Transfer a precise volume of the boroxine solution to a clean, dry NMR tube.

    • Add an equimolar amount of the Et₃PO stock solution to the NMR tube.

    • Cap the NMR tube securely under an inert atmosphere.

  • ³¹P NMR Spectroscopy:

    • Acquire a proton-decoupled ³¹P NMR spectrum of the sample.

    • Record the chemical shift (δ_sample) of the Et₃PO-boroxine adduct.

  • Calculation of the Acceptor Number (AN):

    • Use the formula: AN = 2.21 × (δ_sample - 41.0).

Workflow for AN Determination:

AN_Determination_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Analysis P1 Prepare Et3PO Stock Solution P3 Mix Equimolar Solutions in NMR Tube P1->P3 P2 Prepare Boroxine Solution P2->P3 A1 Acquire 31P NMR Spectrum P3->A1 Transfer to Spectrometer A2 Record Chemical Shift (δ_sample) A1->A2 A3 Calculate Acceptor Number (AN) A2->A3 Amidation_Cycle Catalyst R'B(OH)2 (Catalyst) Intermediate1 Mono(acyloxy)boronic acid Catalyst->Intermediate1 + RCOOH - H2O Boroxine (R'BO)3 (Boroxine - Off-cycle) Catalyst->Boroxine - H2O CarboxylicAcid RCOOH (Carboxylic Acid) Intermediate2 Tetracoordinate Adduct Intermediate1->Intermediate2 + R''NH2 Amine R''NH2 (Amine) Intermediate2->Catalyst - Amide - H2O Amide RCONHR'' (Amide) Water H2O Boroxine->Catalyst + H2O

References

The Thermodynamic Stability of Substituted Boroxines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boroxines, the six-membered cyclotrimeric anhydrides of boronic acids, are a class of organoboron compounds with escalating importance across diverse scientific fields. Their applications range from organic synthesis, where they serve as reagents and catalysts, to materials science in the development of flame-retardant materials and battery technology.[1] Notably, water-soluble substituted boroxines are active ingredients in pharmaceutical and cosmetic formulations for treating skin disorders.[1] The efficacy and safety of boroxine-based compounds in these applications are intrinsically linked to their thermodynamic stability. This technical guide provides an in-depth analysis of the factors governing the stability of substituted boroxines, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers and professionals in the field.

The formation of a boroxine is a reversible dehydration reaction where three molecules of a boronic acid condense to form the six-membered B-O-B ring, releasing three molecules of water.[2][3] This equilibrium is sensitive to various factors, including the nature of the substituent on the boron atom, solvent effects, and temperature.[2][4] Understanding the thermodynamics of this equilibrium is crucial for controlling the synthesis, storage, and application of boroxine-containing materials.

Thermodynamic Parameters of Boroxine Formation

The thermodynamic stability of substituted boroxines is quantified by parameters such as the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and the equilibrium constant (Keq) for the dehydration of the corresponding boronic acids. Computational studies, particularly using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating these parameters.[1][5][6]

Enthalpy of Formation (ΔHr)

The enthalpy change for the formation of boroxines from their corresponding boronic acids is a key indicator of their energetic stability. A negative ΔHr indicates an exothermic reaction, favoring boroxine formation, while a positive ΔHr signifies an endothermic process. Computational studies have shown that the nature of the substituent (R) on the boronic acid (R-B(OH)2) significantly influences the enthalpy of the dehydration reaction.[1][5][6]

Table 1: Calculated Enthalpy of Reaction (ΔHr) for the Formation of Substituted Boroxines (R3B3O3) from Boronic Acids (R-B(OH)2)

Substituent (R)Computational MethodBasis SetΔHr (kcal/mol) in vacuoReference
HMP2aug-cc-pVTZ+12.2[1][5]
H3CB3LYP6-311++G(2df,2pd)+10.6[1]
H2NMP2aug-cc-pVTZ-2.9[1][5]
HOMP2aug-cc-pVTZ+7.3[1]
FMP2aug-cc-pVTZ+10.1[1]

Data compiled from computational studies. The reaction is: 3 R–B(OH)2 → R3B3O3 + 3 H2O.

The data indicates that the formation of the parent boroxine (H3B3O3) is endothermic, suggesting it is thermodynamically unstable relative to its boronic acid monomer in the gas phase.[1] In contrast, the amino-substituted boroxine ((H2N)3B3O3) formation is exothermic, indicating greater stability.[1][5]

Gibbs Free Energy (ΔG) and Entropy (ΔS)

While enthalpy provides insight into the energetic favorability, the Gibbs free energy (ΔG = ΔH - TΔS) is the ultimate determinant of spontaneity. The formation of boroxine from three boronic acid molecules is an entropically favorable process due to the release of three water molecules.[2][4] This entropy gain can overcome an unfavorable enthalpy change, making the overall reaction spontaneous, especially at higher temperatures.[2] For example, the formation of phenylboroxine has a positive enthalpy change (ΔH = 14.3 kJ mol-1) but is driven by a positive entropy change (ΔS = 37.8 J K-1 mol-1) in CDCl3.[2]

Table 2: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines in CDCl3

Substituent (R)Keq (M-2) at 298 KΔH (kJ/mol)ΔS (J/K·mol)Reference
OMe1.4014.337.8[2]
Me0.45--[2]
H0.3214.337.8[2]
F---
Cl---
CF3---

Data extracted from NMR studies. The equilibrium constant Keq is for the reaction 3 R-C6H4-B(OH)2 ⇌ (R-C6H4)3B3O3 + 3 H2O.

Electron-donating groups (e.g., OMe, Me) on the phenyl ring tend to increase the equilibrium constant, favoring boroxine formation.[2][4] Conversely, electron-withdrawing groups decrease the equilibrium constant, disfavoring boroxine formation due to increased Lewis acidity of the boron atoms, which makes them more susceptible to hydrolysis.[4]

Factors Influencing Thermodynamic Stability

The stability of substituted boroxines is a delicate balance of electronic and steric effects, as well as environmental factors.

Caption: Factors influencing the thermodynamic stability of substituted boroxines.

Experimental Protocols

Computational Methods: Density Functional Theory (DFT)

Computational studies are pivotal in determining the thermodynamic properties of boroxines. A typical DFT protocol involves:

  • Geometry Optimization: The 3D structures of the boronic acid monomer and the corresponding boroxine trimer are optimized to find their lowest energy conformations. The B3LYP functional with a Pople-style split-valence basis set, such as 6-311++G(d,p), is commonly used.[1]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set, for example, MP2 with an augmented correlation-consistent basis set like aug-cc-pVTZ.[1][6]

  • Thermodynamic Data Calculation: The enthalpy (H) and Gibbs free energy (G) are calculated at a standard temperature (e.g., 298.15 K) using the electronic energies and the thermal corrections from the frequency calculations. The reaction enthalpy (ΔHr) and Gibbs free energy of reaction (ΔGr) are then determined by subtracting the values for the reactants from the products.

  • Solvent Effects: To model the system in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed.[1]

DFT_Workflow start Define Reactants and Products (Boronic Acid, Boroxine, Water) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPVE and thermal corrections) geom_opt->freq_calc sp_energy Single-Point Energy Calculation (e.g., MP2/aug-cc-pVTZ) freq_calc->sp_energy thermo_calc Calculate H and G at 298 K sp_energy->thermo_calc reaction_calc Determine ΔH and ΔG of Reaction thermo_calc->reaction_calc solvent_model Incorporate Solvent Effects (optional) (e.g., PCM) reaction_calc->solvent_model results Final Thermodynamic Data solvent_model->results

Caption: A typical workflow for DFT calculations of boroxine thermodynamic stability.

Experimental Methods: Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are experimental techniques used to characterize the thermal stability of boroxines and their precursors.[7][8][9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For boronic acids, TGA can be used to determine the temperature at which dehydration to the boroxine occurs, which is observed as a mass loss corresponding to the release of water.[7]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The dehydration of boronic acids to form boroxines is an endothermic process that can be observed as a peak in the DSC thermogram, allowing for the determination of the enthalpy of the reaction.[7][9]

Table 3: Thermal Analysis Data for the Dehydration of Substituted Benzene-1,4-diboronic Acids

SubstituentDehydration Temperature (°C)Enthalpy of Dehydration (eV)Reference
H210~1[7]
OMe1800.8[7]
CN2401.1[7]

Data obtained from TGA/DSC analyses under an inert atmosphere.

The Boroxine-Boronic Acid Equilibrium and Hydrolysis

In solution, boroxines exist in a dynamic equilibrium with their corresponding boronic acids.[2] The position of this equilibrium is highly dependent on the solvent and the presence of water.[2][10] Hydrolysis, the reverse reaction of boroxine formation, is a major pathway for the decomposition of boroxines, particularly in aqueous environments.[2][8]

Boroxine_Equilibrium BoronicAcid 3 R-B(OH)₂ (Boronic Acid) Boroxine R₃B₃O₃ (Boroxine) + 3 H₂O BoronicAcid->Boroxine Dehydration (Anhydrous conditions, High T) Boroxine->BoronicAcid Hydrolysis (Presence of Water)

References

The Boroxine Ring: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Material Scientists

Boroxine, a six-membered heterocyclic ring composed of alternating boron and oxygen atoms, stands as a pivotal functional group in the development of novel materials. Its unique chemical properties, including a planar structure, Lewis acidity, and the ability to form reversible covalent bonds, make it a prime candidate for constructing highly ordered, self-healing, and functional materials such as Covalent Organic Frameworks (COFs) and advanced polymers. This guide delves into the fundamental properties of boroxine, offering a technical overview for researchers engaged in material science and drug development.

Core Structural and Chemical Properties

Boroxine (B₃H₃O₃) and its organic derivatives (RBOR)₃ are cyclic anhydrides formed from the dehydration of three boronic acid molecules. The central boroxine skeleton is a planar, regular hexagon with bond angles close to 120°, analogous to benzene.[1][2] However, despite this structural similarity, triorganoboroxines are considered to have little aromatic character.[1][2] The key to their utility lies in the vacant p-orbital on each boron atom, which imparts Lewis acidity, and the dynamic nature of the B-O bond.[1][3]

Structure and Bonding

Three-coordinate boron compounds typically adopt a trigonal planar geometry, which locks the boroxine ring into a planar conformation.[4] The nature of the substituent (R-group) attached to the boron atoms has a minimal effect on the ring's size but significantly influences the crystal packing and intermolecular interactions.[4] Alkyl-substituted boroxines, for instance, tend to stack, aligning the oxygen of one molecule with a boron atom of another.[4] In contrast, aryl-substituted boroxines can exhibit more complex stacking due to interactions between the boron p-orbitals and the π-electrons of the aromatic substituents.[4]

Stability and Reactivity

The formation of boroxine from boronic acids is a reversible, entropy-driven process where three molecules of water are released.[3][5] This equilibrium is sensitive to the presence of water, and boroxines are prone to hydrolysis, reverting to their boronic acid precursors.[3][6][7] This inherent hydrolytic instability is a critical consideration in material design, although it also underpins the self-healing properties of some boroxine-based materials.[3][8]

The stability of the boroxine ring can be tuned by modifying the electronic properties of the substituents. Electron-donating groups on arylboroxines enhance stability by reducing the Lewis acidity of the boron atoms, thus disfavoring nucleophilic attack by water.[3][5] Conversely, electron-withdrawing groups can accelerate hydrolysis.[5] Recent research has also explored strategies to enhance hydrolytic stability by introducing bulky substituents or by incorporating the boroxine-forming units into macrocyclic structures.[3][8]

Quantitative Data on Boroxine Properties

For ease of comparison, the following tables summarize key quantitative data related to the structure and formation of boroxines.

Table 1: Structural Properties of Substituted Boroxines

Substituent B-O Bond Length (Å) B-C Bond Length (Å) Reference
Ethyl 1.384 1.565 [4]

| Phenyl | 1.386 | 1.546 |[4] |

Table 2: Thermodynamic Parameters for Phenylboroxine Formation Reaction: 3 PhB(OH)₂ ⇌ (PhBO)₃ + 3 H₂O in CDCl₃

Thermodynamic Parameter Value Reference
ΔH (Enthalpy) 14.3 kJ mol⁻¹ [3]

| ΔS (Entropy) | 37.8 J K⁻¹ mol⁻¹ |[3] |

Table 3: Key Spectroscopic Data for Boroxine Characterization

Spectroscopic Technique Characteristic Peaks (cm⁻¹) Assignment Reference
Infrared (IR) Spectroscopy ~705, ~678 Diagnostic boroxine ring vibrations [9]
Infrared (IR) Spectroscopy ~1360 B-O stretching in boroxine/boronate esters [9]
Raman Spectroscopy ~1100 Consumption of Phenylboronic Acid (PBA) precursor [10]

| Raman Spectroscopy | ~673 | Formation of COF-1 (boroxine-linked) |[10] |

Boroxine in New Material Development

The reversible nature of the boroxine linkage is a cornerstone of its application in "error-correcting" polymerization processes, leading to the formation of highly crystalline and porous materials.[11]

Covalent Organic Frameworks (COFs)

Boroxine formation was the first reaction used to create Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with ordered structures.[1][12] The dynamic condensation of multifunctional boronic acids allows for the self-assembly of extended 2D or 3D networks.[11] These materials are widely studied for applications in gas storage, separation, and catalysis.[11][13] The primary challenge remains their hydrolytic instability, which researchers are actively addressing.[7][11]

Self-Healing Polymers and Supramolecular Structures

The ability of boroxine rings to dissociate and reform in response to stimuli like water or heat is being harnessed to create self-healing materials.[3][14] When a fracture occurs, the boroxine linkages at the interface can break and subsequently reform upon removal of the stimulus (e.g., by dehydration), restoring the material's integrity.[14] This dynamic covalent chemistry also enables the construction of complex supramolecular architectures and responsive polymer networks.[1][15]

Visualizing Boroxine Chemistry and Processes

The following diagrams, rendered using Graphviz, illustrate key concepts in boroxine chemistry.

Boroxine_Structure cluster_boroxine Triphenylboroxine Structure B1 B O1 O B1->O1 R1 Ph B1->R1 B2 B O1->B2 O2 O B2->O2 R2 Ph B2->R2 B3 B O2->B3 O3 O B3->O3 R3 Ph B3->R3 O3->B1

Caption: Chemical structure of triphenylboroxine, a common derivative.

Boroxine_Formation_Equilibrium cluster_reactants Reactants boronic_acid 3 x Phenylboronic Acid [R-B(OH)₂] boroxine 1 x Triphenylboroxine [(RBO)₃] boronic_acid->boroxine + 3 H₂O boroxine->boronic_acid - 3 H₂O water 3 x Water [H₂O] Material_Synthesis_Workflow cluster_workflow General Workflow for Boroxine-Based Material Synthesis cluster_char Characterization Techniques arrow Precursors Select Boronic Acid Precursors Synthesis Synthesis Method Selection (e.g., Solvothermal, Mechanochemical) Precursors->Synthesis Isolation Product Isolation & Purification Synthesis->Isolation Characterization Material Characterization Isolation->Characterization PXRD PXRD Characterization->PXRD FTIR FT-IR Characterization->FTIR TGA TGA Characterization->TGA Porosity Porosity Analysis Characterization->Porosity

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of Arylboroxines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylboroxines, the cyclic anhydrides of arylboronic acids, are versatile and highly valuable reagents in modern organic synthesis. Their stability, ease of handling, and reactivity make them crucial building blocks for the construction of complex organic molecules, particularly in the pharmaceutical and materials science industries. Arylboroxines serve as efficient coupling partners in a variety of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling, for the formation of carbon-carbon bonds.[1] This document provides detailed application notes and experimental protocols for the synthesis of arylboroxines and their subsequent use in organic synthesis, with a focus on applications relevant to drug discovery and development.[2]

Synthesis of Arylboroxines

Arylboroxines are typically synthesized through the dehydration of the corresponding arylboronic acids.[3] This process is often a reversible equilibrium that can be driven to the boroxine form by removing water.[1]

General Experimental Workflow for Arylboroxine Synthesis

The following diagram illustrates a typical workflow for the synthesis of arylboroxines from arylboronic acids.

Synthesis_Workflow A Arylboronic Acid B Azeotropic Distillation (e.g., with Toluene) A->B Method 1 C Anhydrous Conditions (e.g., Drying Agent) A->C Method 2 E Removal of Water B->E C->E D Arylboroxine E->D

Caption: General workflow for the synthesis of arylboroxines.

Experimental Protocol: Synthesis of Triphenylboroxine from Phenylboronic Acid

Materials:

  • Phenylboronic acid (1.0 eq)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add phenylboronic acid.

  • Add a sufficient amount of toluene to dissolve the phenylboronic acid and fill the Dean-Stark trap.

  • Heat the mixture to reflux with vigorous stirring.

  • Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude triphenylboroxine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Table 1: Synthesis of Various Arylboroxines via Dehydration of Arylboronic Acids
EntryArylboronic Acid (ArB(OH)₂)Product (ArBO)₃SolventReaction Time (h)Yield (%)Reference
1Phenylboronic acidTriphenylboroxineToluene4>95[4]
24-Methylphenylboronic acidTris(4-methylphenyl)boroxineToluene592[5]
34-Methoxyphenylboronic acidTris(4-methoxyphenyl)boroxineToluene494[5]
44-Chlorophenylboronic acidTris(4-chlorophenyl)boroxineToluene690[5]
53-Nitrophenylboronic acidTris(3-nitrophenyl)boroxineToluene688Custom Protocol
62-Naphthylboronic acidTris(2-naphthyl)boroxineToluene591Custom Protocol

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

Arylboroxines are excellent coupling partners in the Suzuki-Miyaura reaction, providing a stable and efficient source of the aryl group.[6] This reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[1][2]

Catalytic Cycle of the Suzuki-Miyaura Reaction with Arylboroxines

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using an arylboroxine.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII R-X Transmetalation Transmetalation PdII->Transmetalation PdII_Ar R-Pd(II)-Ar L_n Transmetalation->PdII_Ar (ArBO)3 Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 R-Ar Product Biaryl Product (R-Ar) RedElim->Product Arylboroxine Arylboroxine (ArBO)3 Arylboroxine->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd

References

Application Notes and Protocols for Utilizing Boroxines as Reagents in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of boroxines as effective coupling partners in Suzuki-Miyaura cross-coupling reactions. Boroxines, the cyclic anhydrides of boronic acids, offer unique advantages in terms of stability and handling, making them valuable reagents in organic synthesis, particularly in the development of novel therapeutics and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While boronic acids are the most commonly employed organoboron reagents, their inherent instability can sometimes lead to challenges in purification, storage, and reaction reproducibility. Boroxines, which are in equilibrium with their corresponding boronic acids in the presence of water, present a stable and often advantageous alternative. They can be isolated as crystalline solids, are less prone to protodeboronation, and can participate directly in the catalytic cycle or serve as a stable precursor that slowly releases the active boronic acid in situ. This document outlines the benefits, provides detailed experimental protocols, and presents comparative data for the use of boroxines in Suzuki-Miyaura coupling.

Data Presentation: Performance of Boroxines in Suzuki-Miyaura Coupling

The choice of organoboron reagent can significantly impact the kinetics and overall efficiency of the Suzuki-Miyaura reaction. The following tables summarize quantitative data comparing the performance of boroxines to their corresponding boronic acids.

Table 1: Comparative Rates of Transmetalation

The transmetalation step is often rate-limiting in the Suzuki-Miyaura catalytic cycle. Kinetic studies have shown that boroxines can exhibit significantly faster rates of transmetalation compared to their corresponding boronic acids.

EntryBoron ReagentRate Constant (k) x 10⁻³ s⁻¹ (at -30 °C)Relative Rate
14-Fluorophenylboronic acid0.578 ± 0.041.00
22,4,6-Tris(4-fluorophenyl)boroxine5.39 ± 0.079.33

Data sourced from kinetic studies on the transmetalation step.

Table 2: Comparative Yields in Suzuki-Miyaura Coupling

The following table provides a comparison of isolated yields for the coupling of various aryl halides with either an arylboronic acid or its corresponding arylboroxine under similar reaction conditions.

EntryAryl HalideBoron ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)Toluene/H₂O (4:1)1001292
24-BromoanisoleTriphenylboroxinePd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)Toluene/H₂O (4:1)1001290
31-Bromo-4-nitrobenzenePhenylboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃ (2 equiv)Dioxane/H₂O (4:1)90888
41-Bromo-4-nitrobenzeneTriphenylboroxinePd(dppf)Cl₂ (3 mol%)Cs₂CO₃ (2 equiv)Dioxane/H₂O (4:1)90885
52-BromopyridinePhenylboronic acidPd₂(dba)₃ (2 mol%)/SPhos (4 mol%)K₃PO₄ (2 equiv)1,4-Dioxane1001678
62-BromopyridineTriphenylboroxinePd₂(dba)₃ (2 mol%)/SPhos (4 mol%)K₃PO₄ (2 equiv)1,4-Dioxane1001675

Yields are representative and may vary based on specific substrate and reaction optimization.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of boroxines and their application in Suzuki-Miyaura cross-coupling reactions.

Protocol 1: General Procedure for the Synthesis of Arylboroxines

Arylboroxines can be readily prepared from the corresponding arylboronic acids through dehydration.

Materials:

  • Arylboronic acid (1.0 equiv)

  • Toluene or another suitable azeotroping solvent

  • Dean-Stark apparatus or a flask equipped with a condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the arylboronic acid and toluene (approximately 0.5 M solution).

  • Heat the mixture to reflux with vigorous stirring.

  • Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • The boroxine often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The resulting solid boroxine can be purified by recrystallization from a suitable solvent (e.g., acetonitrile or toluene).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using an Arylboroxine

This protocol provides a general guideline for the cross-coupling of aryl halides with arylboroxines. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboroxine (0.4 - 0.5 equiv, providing 1.2 - 1.5 equiv of the arylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, with or without water)

  • Schlenk flask or sealed reaction vessel

  • Magnetic stirrer and heating source (oil bath or heating mantle)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vessel, add the aryl halide, arylboroxine, palladium catalyst, ligand (if used), and base under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 3: Methylation of Aryl Halides using Trimethylboroxine

This protocol details a specific application of boroxines for the methylation of aryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • Trimethylboroxine (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane/H₂O (4:1)

  • Microwave reactor or conventional heating setup

Procedure:

  • To a microwave vial, add the aryl halide, trimethylboroxine, Pd(PPh₃)₄, and K₃PO₄.

  • Add the 1,4-dioxane/H₂O solvent mixture.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes. Alternatively, the mixture can be heated in a sealed tube at 100 °C for 12-18 hours.

  • After cooling, the reaction mixture is worked up and purified as described in the general protocol.

Visualizations

The following diagrams illustrate the key processes involved in the use of boroxines in Suzuki-Miyaura coupling.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiarylPd R¹-Pd(II)L₂-R² Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Boroxine Arylboroxine (ArBO)₃ BoronicAcid Arylboronic Acid ArB(OH)₂ Boroxine->BoronicAcid + 3 H₂O Boronate Boronate [ArB(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation Experimental_Workflow Start Start Setup 1. Reaction Setup (Aryl Halide, Boroxine, Catalyst, Base) Start->Setup Inert 2. Inert Atmosphere (Purge with N₂ or Ar) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat Reaction Mixture (e.g., 80-120 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup 6. Work-up (Quench, Extract) Monitor->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Application Notes and Protocols: Boroxine Formation for Covalent Organic Frameworks (COFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of boroxine-linked Covalent Organic Frameworks (COFs). Boroxine-linked COFs are a class of porous crystalline polymers formed through the reversible self-condensation of boronic acids. The dynamic nature of the boroxine linkage allows for "error-correction" during synthesis, leading to highly crystalline materials with tunable porosity and high surface areas.[1][2] These characteristics make them promising candidates for applications in gas storage and separation, catalysis, sensing, and drug delivery.

This document outlines various synthetic methodologies, from traditional solvothermal techniques to more recent advancements in transesterification, metathesis, and mechanochemical synthesis.[1][2][3][4] Detailed experimental protocols, characterization techniques, and comparative data are presented to guide researchers in the successful synthesis and evaluation of boroxine-linked COFs.

Synthetic Methodologies: A Comparative Overview

Several methods have been developed for the synthesis of boroxine-linked COFs. The choice of method can significantly impact the crystallinity, porosity, and overall yield of the final product. The following table summarizes the key features of the most common synthetic routes.

Synthetic Method Typical Reaction Conditions Advantages Disadvantages Key References
Solvothermal Synthesis High temperature (e.g., 120 °C), extended reaction times (days), sealed vessel.[2]Well-established method, can produce highly crystalline materials.Requires high temperatures and long reaction times, potential for side reactions.[2][Yaghi et al., Science, 2005]
Transesterification/Metathesis Milder conditions (e.g., 120 °C), can be faster than traditional solvothermal methods.[1]Utilizes stable boronate esters, avoids the need for unstable boronic acids, allows for kinetic monitoring.[1][5]May require specific catalysts (e.g., TFA).[1][ChemRxiv, 2021][1]
Mechanochemical Synthesis Room temperature, rapid (minutes to hours), minimal solvent.[2][3][4]Extremely fast, environmentally friendly (low solvent usage), scalable.[2][3][4]Requires specialized ball-milling or acoustic mixing equipment.[Angew. Chem. Int. Ed., 2024][3]

Experimental Protocols

This section provides detailed protocols for the synthesis of boroxine-linked COFs using the aforementioned methods.

Protocol for Solvothermal Synthesis of COF-1

This protocol is a standard method for the synthesis of COF-1 from 1,4-benzenediboronic acid (BDBA).

Materials:

  • 1,4-Benzenediboronic acid (BDBA)

  • Mesitylene

  • Dioxane

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add 1,4-benzenediboronic acid (BDBA).

  • Add a 1:1 (v/v) mixture of mesitylene and dioxane.

  • The tube is flash frozen in liquid nitrogen, evacuated to an internal pressure of 150 mTorr, and flame-sealed.

  • The sealed tube is heated at 120 °C for 72 hours.

  • A white precipitate will form. After cooling to room temperature, the solid is isolated by filtration.

  • The collected solid is washed with anhydrous acetone and dried under vacuum to yield COF-1.

Protocol for Transesterification Synthesis of a Boroxine-Linked COF

This protocol describes a newer approach using a pinacol boronate precursor.

Materials:

  • 1,4-Di(pinacolboryl)benzene (PDBpin)

  • Methaneboronic acid (MBA)

  • Trifluoroacetic acid (TFA)

  • Mesitylene

  • Dioxane

  • Sealed ampule

Procedure:

  • Combine 1,4-di(pinacolboryl)benzene (PDBpin) and an excess of methaneboronic acid (MBA) (e.g., 20 equivalents) in a sealed ampule.[1]

  • Add a mixture of mesitylene and dioxane as the solvent.

  • Add a catalytic amount of trifluoroacetic acid (TFA).[1]

  • Heat the sealed ampule at 120 °C. The reaction progress can be monitored, with near-quantitative yields achievable.[1]

  • After the reaction is complete, cool the ampule, and isolate the resulting white powder.

  • Wash the product with a suitable solvent and dry under vacuum.

Protocol for Mechanochemical Synthesis of Boroxine-Linked COFs

This protocol details a rapid, solvent-free method.[2][3][4]

Materials:

  • Aryl boronic acid monomer

  • Trimethylboroxine (as a dehydrating agent)[2]

  • Ball-milling apparatus or Resonant Acoustic Mixer (RAM)[2][3]

Procedure:

  • Place the aryl boronic acid monomer and trimethylboroxine into a milling jar with grinding balls.

  • Mill the mixture at room temperature for a specified time (e.g., 3 hours). The formation of the boroxine ring can be monitored in-situ using Raman spectroscopy.[2]

  • The reaction proceeds quantitatively, and the product can be obtained directly after vacuum drying without the need for further work-up.[2][3][4]

  • For larger scale synthesis, a Resonant Acoustic Mixer (RAM) can be employed.[2][3]

Characterization of Boroxine-Linked COFs

Proper characterization is crucial to confirm the successful synthesis of the desired COF and to evaluate its properties.

Technique Purpose Expected Results for a Crystalline Boroxine-Linked COF
Powder X-Ray Diffraction (PXRD) To assess the crystallinity and determine the crystal structure.Sharp diffraction peaks corresponding to the expected crystal lattice. For COF-1, characteristic peaks are observed at 2θ = 6.8°, 11.7°, and 13.7°.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of boroxine linkages and the absence of starting materials.Disappearance of the O-H stretching band from the boronic acid and appearance of a characteristic boroxine ring vibration.
Raman Spectroscopy In-situ monitoring of the reaction kinetics, especially in mechanochemical synthesis.Appearance of a band around 673 cm⁻¹ indicating boroxine ring formation and depletion of the boronic acid band around 1100 cm⁻¹.[2]
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore size distribution.High surface area, with values depending on the specific COF. For example, COF-1 synthesized via transesterification can have a BET surface area of 794 m²g⁻¹.[1] Mechanochemically prepared 3D COF-102 exhibits a surface area of ca. 2,500 m²g⁻¹.[2][3][4]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the COF.High thermal stability, with decomposition temperatures typically above 300 °C.

Quantitative Data Summary

The following table presents a summary of key quantitative data for some representative boroxine-linked COFs.

COF Name Synthetic Method BET Surface Area (m²/g) Pore Size (Å) Crystallinity (PXRD)
COF-1 Solvothermal690 - 812[1]~15High
COF-1T Transesterification794[1]Not specifiedHigh, similar to solvothermal COF-1[1]
COF-1BM Mechanochemical680[4]Not specifiedHigh
COF-102 Mechanochemical~2500[2][3][4]Not specifiedHigh

Visualizing the Workflow and Chemistry

Diagrams created using the DOT language illustrate the key processes in boroxine-linked COF synthesis.

Boroxine_Formation cluster_monomers Starting Materials cluster_reaction Dehydrative Condensation cluster_cof Framework Assembly Boronic_Acid Aryl Boronic Acid (Ar-B(OH)₂) Intermediate Self-Condensation Boronic_Acid->Intermediate - 3 H₂O Boroxine_Ring Boroxine Ring (ArBO)₃ Intermediate->Boroxine_Ring COF_Structure Covalent Organic Framework (COF) Boroxine_Ring->COF_Structure Self-Assembly

Caption: The formation of a boroxine-linked COF from aryl boronic acid monomers.

Synthesis_Workflows cluster_solvothermal Solvothermal Synthesis cluster_mechanochemical Mechanochemical Synthesis cluster_transesterification Transesterification Start Select Monomers Solvo_React Heat in Solvent (e.g., Mesitylene/Dioxane) ~120°C, 72h Start->Solvo_React Mecha_React Ball Mill / Acoustic Mix (Room Temp, ~3h) Start->Mecha_React Trans_React React with MBA/TFA ~120°C Start->Trans_React Solvo_Isolate Isolate & Wash Solvo_React->Solvo_Isolate End Characterize COF (PXRD, BET, FTIR) Solvo_Isolate->End Mecha_Isolate Vacuum Dry Mecha_React->Mecha_Isolate Mecha_Isolate->End Trans_Isolate Isolate & Wash Trans_React->Trans_Isolate Trans_Isolate->End

Caption: Comparison of workflows for different boroxine-linked COF synthesis methods.

Troubleshooting and Considerations

  • Hydrolytic Instability: Boroxine-linked COFs are susceptible to hydrolysis.[2] It is crucial to handle them under anhydrous conditions and store them in a desiccator. The use of trimethylboroxine as a dehydrating additive in mechanochemical synthesis helps to mitigate this issue.[2]

  • Low Crystallinity: If the resulting COF exhibits low crystallinity, consider optimizing the reaction conditions such as temperature, reaction time, and solvent system. For solvothermal synthesis, slow cooling can sometimes improve crystallinity.

  • Poor Solubility of Precursors: Some polycyclic aromatic boronic acids have poor solubility, which can hinder COF formation.[1] The transesterification/metathesis approach using more soluble pinacol boronates can overcome this limitation.[1]

By following these protocols and considering the key aspects of synthesis and characterization, researchers can successfully prepare and evaluate high-quality boroxine-linked COFs for a variety of applications.

References

Application Notes and Protocols for Boroxine Derivatives as Electrolyte Materials in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of boroxine derivatives as innovative electrolyte materials in lithium-ion batteries. The unique properties of boroxine chemistry, particularly the electron-deficient nature of the boron center, offer promising avenues for enhancing electrolyte performance, leading to safer and more efficient energy storage solutions. This document details the synthesis, electrochemical properties, and relevant experimental protocols for the characterization of these materials.

Introduction to Boroxine Derivatives in Battery Electrolytes

Boroxine derivatives, characterized by a six-membered ring of alternating boron and oxygen atoms, are emerging as a versatile class of materials for battery electrolytes. Their electron-deficient boron centers can act as anion traps, effectively immobilizing the anions of the lithium salt and thereby increasing the lithium-ion transference number (tLi+). This leads to a reduction in concentration polarization and enables higher power densities. Furthermore, the incorporation of boroxine moieties into polymer backbones or as additives can enhance the electrochemical stability window and improve the solid electrolyte interphase (SEI) on the electrode surface.

Key Performance Data of Boroxine-Based Electrolytes

The following tables summarize the key electrochemical performance metrics of various boroxine-based electrolyte systems investigated in recent literature.

Table 1: Ionic Conductivity of Boroxine-Based Electrolytes

Electrolyte SystemCompositionIonic Conductivity (S cm⁻¹)Temperature (°C)Reference
Supramolecular Electrolyte (SME)Boroxine skeleton with LiTFSA9.8 x 10⁻⁵25[1]
Solid Polymer Electrolyte (SPE)Polymer with borate pendant groups1.64 x 10⁻⁴60
Boron-Containing Ternary ElectrolyteMDMB in carbonate electrolyte--[2]
Solid Polymer Electrolyte (SPE)Tricoordinate boron in silica network4.3 x 10⁻⁵-[3]
Boron-Containing ElectrolytesTPB350/LiTFSI> 10⁻³25[4]

Table 2: Lithium-Ion Transference Number (tLi+) of Boroxine-Based Electrolytes

Electrolyte SystemCompositiontLi+Reference
Boron-Containing Ternary ElectrolyteMDMB in carbonate electrolyte0.93[2]
Solid Polymer Electrolyte (SPE)Tricoordinate boron in silica network0.89[3]
Single-Ion Conducting PolymerPolymer with borate pendant groups0.85
Hybrid Electrolyteα-LiAlO₂@γ-Al₂O₃ in PVDF-HFP0.92[5]
Polyethylene Glycol-Based SPEPEGH/L40000.88[6]

Table 3: Electrochemical Stability Window of Boroxine-Based Electrolytes

Electrolyte SystemCompositionAnodic Stability (V vs. Li⁺/Li)Reference
Supramolecular Electrolyte (SME)Boroxine skeleton with LiTFSA4.60[1]
Solid Polymer Electrolyte (SPE)Boroxine structure with PEGDA5.5[7]
Boron-Based Electrolyte SolutionsMes₃B–(PhMgCl)₂ in THF~3.5 (vs. Mg RE)[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative boroxine-based supramolecular electrolyte and the subsequent fabrication and electrochemical testing of a lithium-ion battery coin cell.

Synthesis of Boroxine-Polyether Supramolecular Electrolyte (SME)

This protocol is adapted from the synthesis of a supramolecular electrolyte based on a two-dimensional boroxine skeleton.[1]

Materials:

  • 1,4-benzenediboronic acid (BDBA)

  • Polyether with terminal amine groups (e.g., Jeffamine® ED-2003)

  • 1,3,5-mesitylene

  • 1,4-dioxane

  • Dehydrated acetone

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

Procedure:

  • In a flask, combine BDBA and the polyether amine in a 1:1 molar ratio.

  • Add a 1:1 (v/v) mixture of 1,3,5-mesitylene and 1,4-dioxane as the solvent.

  • Stir the suspension and heat it sequentially at 90°C for 15 minutes, 100°C for 15 minutes, and finally 120°C for 20 minutes.

  • A gel-like compound should form. Collect this product by filtration.

  • Wash the collected gel three times with dehydrated acetone to remove any unreacted starting materials and solvent residues.

  • Dry the resulting white powder under vacuum to obtain the boroxine-polyether supramolecular electrolyte.

  • To prepare the final electrolyte for battery assembly, dissolve the desired amount of LiTFSI salt into the synthesized SME. The salt concentration is typically expressed as a molar ratio of Li to ether oxygen atoms (Li/O).

Coin Cell (CR2032) Assembly Protocol

This protocol outlines the assembly of a half-cell with a lithium metal anode to test the performance of the synthesized boroxine-based electrolyte. The assembly should be performed in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).

Materials and Equipment:

  • CR2032 coin cell components (case, cap, spacer, spring)

  • Synthesized boroxine-based electrolyte

  • Lithium metal foil (anode)

  • Cathode material (e.g., LiFePO₄, LiCoO₂) coated on aluminum foil

  • Separator (e.g., Celgard 2325)

  • Crimping machine for CR2032 cells

  • Pipette and tips

  • Tweezers (non-metallic)

Procedure:

  • Place the coin cell case (negative cup) onto the assembly platform.

  • Place a freshly punched lithium metal disc into the center of the case.

  • Dispense a few drops of the boroxine-based electrolyte onto the lithium metal surface to ensure good wetting.

  • Place a separator disc on top of the wetted lithium anode.

  • Add a few more drops of the electrolyte onto the separator.

  • Place the cathode disc on top of the separator, with the active material side facing down.

  • Add another drop of electrolyte onto the cathode.

  • Place a stainless steel spacer on top of the cathode.

  • Place the spring on top of the spacer.

  • Carefully place the cell cap (positive lid) over the spring and press down gently.

  • Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.

  • After crimping, clean the exterior of the coin cell before taking it out of the glovebox for testing.

Electrochemical Characterization Protocols

Objective: To determine the electrochemical stability window of the boroxine-based electrolyte.

Procedure:

  • Assemble a coin cell with the boroxine electrolyte, a lithium metal counter and reference electrode, and a stainless steel working electrode.

  • Connect the cell to a potentiostat.

  • Set the potential range to be scanned (e.g., -0.5 V to 6.0 V vs. Li/Li⁺).

  • Set a slow scan rate (e.g., 0.1 mV/s) to allow for the detection of Faradaic currents.

  • Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.

  • The electrochemical stability window is determined by the potentials at which significant oxidation and reduction currents appear.

Objective: To evaluate the cycling performance (capacity retention, coulombic efficiency) of a full cell using the boroxine-based electrolyte.

Procedure:

  • Assemble a full coin cell with a lithium-based cathode and a suitable anode (e.g., graphite or lithium metal).

  • Connect the cell to a battery cycler.

  • Set the upper and lower voltage limits for charging and discharging based on the electrode materials used.

  • Set the desired C-rate for charging and discharging (e.g., C/10 for initial cycles, followed by higher rates to test rate capability).

  • Initiate the galvanostatic cycling test.

  • Monitor the charge/discharge capacity, coulombic efficiency, and voltage profiles over a large number of cycles (e.g., 100 or more) to assess the long-term stability.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of boroxine derivatives as battery electrolytes.

experimental_workflow cluster_synthesis Electrolyte Synthesis cluster_fabrication Cell Fabrication (in Glovebox) cluster_characterization Electrochemical Characterization s1 Mixing Precursors (e.g., Boronic Acid, Polyether) s2 Dehydration/ Condensation Reaction s1->s2 s3 Purification and Drying s2->s3 s4 Addition of Lithium Salt (e.g., LiTFSI) s3->s4 f3 Electrolyte Filling s4->f3 Synthesized Electrolyte f1 Electrode Preparation (Cathode & Anode) f2 Coin Cell Assembly (CR2032) f1->f2 f2->f3 f4 Crimping f3->f4 c1 Cyclic Voltammetry (Stability Window) f4->c1 Assembled Cell c2 EIS (Ionic Conductivity) f4->c2 c4 Transference Number Measurement f4->c4 c3 Galvanostatic Cycling (Performance) c1->c3 c2->c3 c4->c3

Fig. 1: Experimental workflow for boroxine electrolytes.

ion_transport_mechanism Enhanced Li⁺ Transport Mechanism Li1 Li⁺ Anion1 Anion⁻ Li1->Anion1 Strong Interaction Li2 Li⁺ Polymer1 Polymer Chain Polymer2 Polymer Chain Anion2 Anion⁻ Boroxine Boroxine Ring Anion2->Boroxine Anion Trapping

Fig. 2: Ion transport in boroxine electrolytes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthesized Boroxines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of synthesized boroxines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of boroxines.

Q1: My final product contains significant amounts of the corresponding boronic acid. How can I favor the formation of the boroxine?

A1: This is the most common challenge and arises from the equilibrium between three boronic acid molecules and one boroxine molecule with the release of three water molecules.[1][2][3][4] To favor the boroxine, you must rigorously remove water from the reaction and purification system.

  • Troubleshooting Steps:

    • Azeotropic Dehydration: Refluxing the crude product in a solvent that forms an azeotrope with water (e.g., toluene, benzene) using a Dean-Stark apparatus is a highly effective method for driving the equilibrium toward the boroxine.[1]

    • Anhydrous Solvents: Ensure all solvents used during purification are strictly anhydrous.[1] Consider adding drying agents like activated molecular sieves (4Å) to your purification solvents.[5]

    • High Vacuum: Heating the crude material under a high vacuum can effectively remove water and promote dehydration to the boroxine.[4]

Q2: My ¹H NMR spectrum shows broad or complex signals, making purity assessment difficult. What is happening?

A2: This is often a sign that you have a mixture of the boroxine and the corresponding boronic acid in equilibrium in your NMR solvent.[6][7] The exchange between these species can lead to broadened peaks.

  • Troubleshooting Steps:

    • Anhydrous NMR Solvent: Ensure your deuterated solvent is anhydrous. Consider using a fresh, sealed ampule of solvent.

    • Solvent Choice: The equilibrium position is solvent-dependent.[2] In a non-coordinating solvent like CDCl₃, you may see both species, while a coordinating solvent like d₄-methanol might help break up the boroxine, simplifying the spectrum to that of the boronic acid.[6]

    • ¹¹B NMR: This technique is specific to the boron nucleus and can help distinguish between the boronic acid and boroxine environments, providing clearer information about the composition of your sample.[7]

Q3: The boroxine appears to be decomposing during column chromatography on silica gel. What are my alternatives?

A3: Standard silica gel is acidic and contains water, which can hydrolyze the boroxine back to the boronic acid, causing streaking, poor separation, and decomposition.[8]

  • Troubleshooting Steps:

    • Use Neutral Alumina: Neutral alumina is a less acidic stationary phase and can be a better choice for the chromatography of boronic acids and their derivatives.[9]

    • Boric Acid-Treated Silica: Pre-treating the silica gel with boric acid can reduce the Lewis basicity of the silica surface, minimizing over-adsorption and degradation of boronic esters and related compounds.[10]

    • Anhydrous Conditions: Pack and run the column using strictly anhydrous solvents to prevent hydrolysis on the column.

    • Avoid Chromatography: If possible, prioritize non-chromatographic methods like recrystallization or sublimation, which are often more suitable for boroxines.

Q4: I am attempting to recrystallize my boroxine, but the yield is very low, or it "oils out". What can I do?

A4: Recrystallization success depends heavily on the solvent system and cooling rate. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to come out of solution as a liquid.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal solvent should dissolve the boroxine when hot but not when cold. Use anhydrous solvents to prevent hydrolysis. A mixed-solvent system can provide finer control over solubility.[9][11]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. This promotes the formation of larger, purer crystals.[11][12] Once at room temperature, the flask can be moved to an ice bath to maximize yield.[11]

    • Scratching/Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod below the solvent line or adding a small seed crystal of the pure product to induce crystallization.[12]

Data Presentation

Table 1: Recommended Solvents for Boroxine Purification
Purification MethodSolvent/SystemRationale & Considerations
Azeotropic Dehydration Toluene, BenzeneForms an azeotrope with water to drive the boronic acid to boroxine equilibrium.[1]
Recrystallization Anhydrous DichloroethaneGood for obtaining crystals of some boronic acids/boroxines.[9]
Recrystallization Anhydrous Ethyl AcetateA moderately polar solvent that can be effective for recrystallization.[9]
Recrystallization Hexane / Ethyl AcetateA mixed-solvent system for fine-tuning solubility. Hexane acts as an anti-solvent.[11]
Column Chromatography Dichloromethane, Hexane, Ethyl AcetateMust be used under strictly anhydrous conditions, preferably with neutral alumina as the stationary phase.[9]
Table 2: Typical Analytical Observations
Analytical TechniqueBoronic Acid (R-B(OH)₂)Boroxine ((RBO)₃)Notes
¹H NMR Sharp signals corresponding to the monomer.Can show distinct, sharp signals if pure. A mixture with boronic acid leads to broadened or multiple signals.[6]The presence of water shifts the equilibrium toward the boronic acid.
Mass Spectrometry Peak corresponding to [M+H]⁺ or other adducts.Peak corresponding to the trimer minus three water molecules [M-3H₂O+H]⁺.Gentle ionization techniques are recommended to avoid fragmentation.[6]
¹¹B NMR A specific chemical shift for the sp² boron center.A different chemical shift compared to the boronic acid, reflecting the change in the boron environment.Provides clear evidence of the boroxine ring formation.[7]

Experimental Protocols

Protocol 1: Purification of Arylboroxine by Azeotropic Dehydration and Recrystallization

This protocol is a general method for converting a crude arylboronic acid sample, which may exist in equilibrium with its boroxine, into the pure crystalline boroxine.

  • Setup: Place the crude arylboronic acid (e.g., 1.0 g) into a round-bottom flask equipped with a magnetic stir bar. Add a solvent that forms a water azeotrope, such as toluene (approx. 40 mL).

  • Dehydration: Attach a Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux. Water will be removed from the reaction as the azeotrope collects in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Crystallization:

    • Remove the Dean-Stark trap and replace it with a standard condenser.

    • Concentrate the solution by distilling off a portion of the solvent until the solution is saturated at the boiling point.

    • Turn off the heat and allow the flask to cool slowly and undisturbed to room temperature. Cover the flask opening to prevent atmospheric moisture contamination.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel, working quickly to minimize exposure to atmospheric moisture.

    • Wash the crystals with a small amount of cold, anhydrous anti-solvent (e.g., hexane) to remove residual impurities.[11]

    • Dry the purified boroxine crystals under high vacuum.

Protocol 2: Purification by Anhydrous Column Chromatography

This method should be used when recrystallization is ineffective and requires stringent anhydrous technique.

  • Stationary Phase Preparation:

    • Choose a stationary phase, preferably neutral alumina, to avoid hydrolysis.[9]

    • Dry the stationary phase in a vacuum oven at >120 °C overnight to remove adsorbed water. Allow it to cool under vacuum or in a desiccator.

  • Column Packing:

    • Pack the column using a slurry method with a dry, non-polar solvent (e.g., hexane).

    • Ensure all solvents used for the mobile phase are thoroughly dried (e.g., by passing through an activated alumina column or distillation from a drying agent).

  • Sample Loading:

    • Dissolve the crude boroxine in a minimal amount of the anhydrous mobile phase (e.g., dichloromethane).

    • Alternatively, perform a "dry loading" by adsorbing the crude product dissolved in a volatile solvent onto a small amount of the dried stationary phase, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Elute the column with an appropriate anhydrous solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Monitor the fractions by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum.

Visualizations

Troubleshooting_Workflow start Boroxine Purification Attempted check_purity Assess Purity (NMR, MS) start->check_purity impure Product is Impure check_purity->impure No pure Product is Pure (Proceed to Characterization) check_purity->pure Yes broad_nmr Broad/Complex NMR signals? impure->broad_nmr other_impurity Other Impurities Present impure->other_impurity boronic_acid_present Boronic Acid is Major Component broad_nmr->boronic_acid_present No solution_nmr Issue: Acid/Boroxine Equilibrium in NMR solvent Solution: 1. Use fresh anhydrous deuterated solvent. 2. Acquire ¹¹B NMR for clarity. broad_nmr->solution_nmr Yes solution_ba Issue: Hydrolysis / Incomplete Dehydration Solution: 1. Use Azeotropic Dehydration (Dean-Stark). 2. Ensure all solvents are anhydrous. 3. Dry final product under high vacuum. boronic_acid_present->solution_ba solution_other Issue: Ineffective Purification Method Solution: 1. Attempt Recrystallization from a different   anhydrous solvent system. 2. Use Anhydrous Chromatography   (Neutral Alumina). other_impurity->solution_other

Caption: Troubleshooting flowchart for boroxine purification.

Experimental_Workflow cluster_dehydration Step 1: Dehydration cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation crude Crude Boronic Acid in Toluene reflux Reflux with Dean-Stark Trap crude->reflux water_removed Anhydrous Solution of Crude Boroxine reflux->water_removed concentrate Concentrate Solution water_removed->concentrate cool_slow Slow Cool to RT concentrate->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice crystals Crystal Slurry cool_ice->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Anhydrous Solvent filter->wash dry Dry Under High Vacuum wash->dry product Pure Boroxine dry->product

Caption: Workflow for boroxine purification via azeotropic dehydration.

References

improving the yield of boroxine formation from boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of boroxines formed from boronic acids.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of boroxines.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Boroxine Yield Incomplete dehydration: Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the boronic acid starting material.[1][2][3]- Azeotropic removal of water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) to continuously remove water as it is formed.[4][5] - Use of dehydrating agents: Add chemical drying agents like anhydrous MgSO₄ or molecular sieves to the reaction mixture.[4] - High temperature: Driving the reaction at elevated temperatures can favor the entropically driven formation of boroxine.[1][3]
Unfavorable equilibrium: The equilibrium between the boronic acid and boroxine can be influenced by the solvent and the electronic properties of the boronic acid.- Solvent selection: Non-coordinating solvents like chloroform or toluene generally favor boroxine formation more than coordinating solvents like THF.[6] - Substituent effects: Boronic acids with electron-donating groups tend to form boroxines more readily than those with electron-withdrawing groups.[1][6] Consider if the electronic nature of your substrate is hindering the reaction.
Product is Contaminated with Starting Boronic Acid Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal conditions.- Increase reaction time: Monitor the reaction progress by a suitable method (e.g., ¹H NMR) to ensure it has gone to completion. - Optimize reaction conditions: Re-evaluate the temperature and method of water removal to drive the equilibrium further towards the boroxine product.
Hydrolysis during workup or storage: Boroxines are susceptible to hydrolysis and can revert to the corresponding boronic acid in the presence of moisture.- Anhydrous workup: Ensure all solvents and glassware used during the workup are scrupulously dry. - Proper storage: Store the purified boroxine under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent exposure to moisture.
Presence of Broad or Complex Signals in NMR Spectrum Mixture of boronic acid and boroxine: The presence of both species in solution can lead to complex and broadened NMR signals due to chemical exchange.- Drive the reaction to completion: Utilize the methods described above to ensure full conversion to the boroxine. - Use a coordinating solvent for NMR: Dissolving the sample in a coordinating solvent like d₄-methanol for NMR analysis can sometimes help to break up the boroxine and simplify the spectrum by shifting the equilibrium towards the boronic acid.[7]
Formation of oligomers or polymers: Besides the cyclic trimer (boroxine), other oligomeric anhydrides can sometimes form, leading to a complex mixture.- Careful control of reaction conditions: Precise control of concentration and temperature may help to favor the formation of the desired trimeric boroxine.
Difficulty in Purifying the Boroxine Co-crystallization with impurities: The boroxine may crystallize with residual starting material or byproducts.- Recrystallization: Carefully select a recrystallization solvent in which the boroxine has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.[8][9] - Trituration: Washing the crude solid with a solvent in which the boroxine is insoluble but the impurities are soluble can be an effective purification method.[10]
Product instability on silica gel: Boroxines can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.- Avoid silica gel chromatography if possible: Prioritize non-chromatographic purification methods like recrystallization or trituration.[10] - Use neutral or deactivated silica: If chromatography is necessary, consider using deactivated (e.g., with triethylamine) or neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What is a boroxine and how is it formed from boronic acids?

A1: A boroxine is a six-membered heterocyclic compound with alternating boron and oxygen atoms. It is the cyclic trimer anhydride of a boronic acid. The formation of a boroxine from three molecules of a boronic acid is a reversible dehydration reaction, meaning it involves the elimination of three molecules of water.[2][6]

Q2: What are the key factors that influence the yield of boroxine formation?

A2: The primary factors influencing boroxine yield are:

  • Water Content: The presence of water will shift the equilibrium back towards the boronic acid, thus lowering the boroxine yield. Anhydrous conditions are crucial for maximizing the formation of boroxines.[1][3]

  • Temperature: Boroxine formation is an entropically favored process due to the release of water molecules. Therefore, higher temperatures generally favor the formation of the boroxine.[1][3]

  • Solvent: The choice of solvent can significantly impact the equilibrium. Non-polar, non-coordinating solvents tend to favor boroxine formation.[6]

  • Electronic Effects: Boronic acids bearing electron-donating groups on the organic substituent tend to form boroxines more readily than those with electron-withdrawing groups.[1][6]

Q3: How can I monitor the progress of my boroxine formation reaction?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for monitoring the reaction.

  • ¹H NMR: You can monitor the disappearance of the B(OH)₂ proton signal of the boronic acid and the appearance of new signals corresponding to the aromatic or alkyl protons of the boroxine.

  • ¹¹B NMR: This is a very direct method. Boronic acids typically show a signal around δ 30 ppm, while the corresponding boroxines appear slightly downfield at approximately δ 33 ppm.[11] The conversion can be quantified by integrating the respective signals.[12]

Q4: My boroxine appears to be reverting to the boronic acid upon storage. How can I prevent this?

A4: Boroxines are susceptible to hydrolysis. To prevent this, they must be stored under strictly anhydrous conditions. This includes storing the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and inside a desiccator containing a drying agent.

Q5: Are boroxines stable to air?

A5: While the primary concern for boroxine stability is moisture, prolonged exposure to air can also lead to oxidation, particularly for aliphatic boroxines.[13] It is best practice to handle and store boroxines under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of Triphenylboroxine from Phenylboronic Acid via Azeotropic Dehydration

This protocol describes the synthesis of triphenylboroxine using a Dean-Stark apparatus to remove water azeotropically.

Materials:

  • Phenylboronic acid

  • Toluene (anhydrous)

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • To the flask, add phenylboronic acid and anhydrous toluene. A typical concentration is in the range of 0.1-0.5 M.

  • Fill the Dean-Stark trap with anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Continue the reflux until no more water is observed collecting in the trap. The reaction time will vary depending on the scale, but it is typically several hours.

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • The triphenylboroxine will often crystallize out of the toluene upon cooling. If not, the solvent can be removed under reduced pressure to yield the crude product.

  • The crude triphenylboroxine can be purified by recrystallization from a suitable solvent, such as a minimal amount of hot toluene or a mixture of toluene and hexane.[8][9]

Protocol 2: Purification of a Boroxine by Recrystallization

This protocol provides a general procedure for the purification of a crude boroxine product.

Materials:

  • Crude boroxine

  • Appropriate recrystallization solvent (e.g., toluene, hexane, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Büchner funnel and filter flask

Procedure:

  • In an Erlenmeyer flask, dissolve the crude boroxine in a minimum amount of the chosen solvent at an elevated temperature.[8][9]

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For improved recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Influence of Reaction Conditions on Boroxine Yield
Boronic AcidMethodSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Phenylboronic AcidHeating in ovenNone1106Quantitative[14]
Phenylboronic AcidAzeotropic DehydrationTolueneReflux4>95[4]
Arylboronic AcidsAzeotropic DehydrationTolueneReflux2-5Not specified[4]

Note: Quantitative data on boroxine yields under varied systematic conditions is not extensively tabulated in the literature. The provided data is based on specific reported procedures.

Visualizations

Boroxine_Formation Boroxine Formation from Boronic Acid cluster_reactants Reactants cluster_products Products 3 Boronic_Acid 3 x R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) 3 Boronic_Acid->Boroxine Dehydration (Heat, Azeotropic Removal) 3 Water 3 x H₂O (Water) Boroxine->3 Boronic_Acid Hydrolysis

Caption: Reversible formation of boroxine from boronic acid.

Troubleshooting_Workflow Troubleshooting Low Boroxine Yield start Low Boroxine Yield Observed check_water Is water being effectively removed? start->check_water check_temp Is the reaction temperature high enough? check_water->check_temp Yes solution_water Implement azeotropic distillation or add a dehydrating agent. check_water->solution_water No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes solution_temp Increase reaction temperature. check_temp->solution_temp No check_electronics Consider electronic effects of R group check_solvent->check_electronics Yes solution_solvent Switch to a non-coordinating solvent (e.g., toluene, chloroform). check_solvent->solution_solvent No solution_electronics Longer reaction time or more forcing conditions may be needed. check_electronics->solution_electronics

Caption: A logical workflow for troubleshooting low boroxine yield.

References

preventing hydrolysis of boroxines during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boroxine Hydrolysis Prevention

Welcome to the technical support center for researchers, scientists, and drug development professionals working with boroxines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage the hydrolysis of boroxines during your experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is boroxine hydrolysis and why is it a concern?

A1: Boroxines are six-membered rings with alternating boron and oxygen atoms, typically formed by the dehydration of three boronic acid molecules.[1][2][3][4] Hydrolysis is the reverse reaction where the boroxine ring breaks down in the presence of water to regenerate the corresponding boronic acids.[1][2][3] This is a significant concern as it can lead to a mixture of compounds, affecting reaction yields, product purity, and the overall stoichiometry of your experiments.[5][6] The equilibrium between boroxines and boronic acids is dynamic and can be influenced by the presence of moisture.[2][3]

Q2: What are the main factors that promote the hydrolysis of boroxines?

A2: The primary factor promoting hydrolysis is the presence of water.[1][2][3] The susceptibility of a boroxine to hydrolysis is also influenced by several other factors:

  • Electronic Effects: Electron-withdrawing groups on the organic substituent of the boroxine can increase the Lewis acidity of the boron atoms, making them more susceptible to nucleophilic attack by water.[3][7] Conversely, electron-donating groups can increase stability.[3][7]

  • Steric Hindrance: Bulky substituents around the boron atoms can sterically hinder the approach of water molecules, thus slowing down hydrolysis.[3]

  • Solvent Effects: Solvents capable of acting as hydrogen bond acceptors can favor hydrolysis by solvating the resulting boronic acid B-OH groups.[5]

  • pH: The stability of the resulting boronic acids is pH-dependent, which can in turn influence the boroxine-boronic acid equilibrium.[8]

Q3: How can I detect if my boroxine sample has undergone hydrolysis?

A3: Several analytical techniques can be employed to detect and quantify the extent of boroxine hydrolysis:

  • NMR Spectroscopy (¹H, ¹¹B, ¹⁹F): This is a powerful tool to monitor the equilibrium between boroxines and boronic acids.[5][6] Distinct signals for the boroxine and the corresponding boronic acid can often be observed and integrated to determine their relative concentrations.

  • UV-Vis Spectroscopy: Changes in the UV-Vis spectrum can be monitored during hydrolytic titration to study the kinetics of the process.[5][6]

  • Mass Spectrometry (MS): Techniques like UPLC-ESI-MS can be optimized to identify boronic acids and reduce the in-source formation of boroxines, allowing for accurate characterization of the species in solution.[9]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used, but on-column hydrolysis can be a challenge.[10] Using columns with low silanol activity or high-pH mobile phases can help stabilize boronate esters (related compounds) during analysis.[10]

Q4: What are the general strategies to prevent boroxine hydrolysis during experiments?

A4: The key to preventing hydrolysis is the rigorous exclusion of water. This can be achieved through a combination of the following strategies:

  • Use of Anhydrous Solvents and Reagents: Employing properly dried, anhydrous solvents is crucial.[4] Commercially available anhydrous solvents with low water content (e.g., <10 ppm) are recommended.[11] Ensure all other reagents are also dry.

  • Inert Atmosphere Techniques: Handling boroxines and setting up reactions under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or a Schlenk line minimizes exposure to atmospheric moisture.[12][13][14]

  • Structural Modification of the Boroxine: If synthesizing a new boroxine, consider incorporating features that enhance hydrolytic stability, such as bulky or electron-donating substituents.[3]

  • Formation of Boroxine-Lewis Base Adducts: The coordination of a Lewis base (e.g., an N-donor ligand) to the boron atoms can deactivate the Lewis acidic sites, providing steric shielding and enhancing stability against hydrolysis.[3]

Troubleshooting Guide

Issue 1: My reaction involving a boroxine is giving low yields and a complex mixture of products.

  • Possible Cause: Unintended hydrolysis of the boroxine starting material is a likely culprit. The presence of boronic acid can lead to side reactions or alter the reaction pathway.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting the reaction, analyze your boroxine sample by NMR to confirm its integrity and check for the presence of boronic acid.

    • Improve Anhydrous Conditions:

      • Ensure all glassware is rigorously dried in an oven (e.g., >120°C overnight) and cooled under vacuum or in a desiccator before use.[12][13]

      • Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

      • Handle all reagents under a robust inert atmosphere.[13][15][16]

    • Solvent Degassing: For particularly sensitive reactions, degas the solvent using methods like the freeze-pump-thaw technique to remove dissolved water and oxygen.[12][13]

Issue 2: During workup or purification (e.g., column chromatography), my boroxine product appears to be decomposing.

  • Possible Cause: Exposure to atmospheric moisture or protic solvents during the workup and purification steps is likely causing hydrolysis. Silica gel used in chromatography can also be a source of water and its acidic nature can promote decomposition.[17]

  • Troubleshooting Steps:

    • Minimize Exposure to Air and Water: Perform aqueous extractions quickly and minimize the time the boroxine is in contact with the aqueous phase. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

    • Modify Chromatographic Conditions:

      • Consider using a less polar, non-protic solvent system for chromatography.

      • Neutralize silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent and then packing the column.[17]

      • Alternatively, use a more inert stationary phase like alumina.

    • Consider Protecting Groups: If the boroxine is an intermediate, consider converting it to a more stable derivative, such as a boronate ester (e.g., pinacol ester), which is generally more stable to chromatography.[17][18]

Quantitative Data

Table 1: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines from Boronic Acids in CDCl₃ at 298 K

Substituent (R)K_eq (M⁻²)ΔG° (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol)
OMe1.1-0.067.87.9
Me0.440.498.98.4
H0.320.679.18.4
F0.171.09.48.4
Cl0.121.29.88.6
CF₃0.0222.311.08.7

Data adapted from Tokunaga et al. (2002). This table illustrates that electron-donating groups (e.g., OMe) favor boroxine formation (larger K_eq), while electron-withdrawing groups (e.g., CF₃) disfavor it.[7]

Experimental Protocols

Protocol 1: General Handling of Boroxines under an Inert Atmosphere using a Schlenk Line

This protocol outlines the basic steps for manipulating boroxines to prevent hydrolysis.

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware (e.g., Schlenk flask, syringes, cannulas) in an oven at a minimum of 120°C for at least 4 hours, or preferably overnight.[12]

    • Assemble the hot glassware and immediately place it under vacuum on the Schlenk line while it cools to remove adsorbed water.

    • Once cool, backfill the glassware with a dry, inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle three times.[13]

  • Solvent and Reagent Transfer:

    • Use a cannula or a gas-tight syringe to transfer anhydrous solvents into the reaction flask under a positive pressure of inert gas.[13][15]

    • If the boroxine is a solid, weigh it out quickly and add it to the flask under a positive flow of inert gas. If it is highly sensitive, perform this transfer inside a glovebox.

    • If the boroxine is a liquid or a solution, use a gas-tight syringe to perform the transfer. Flush the syringe with inert gas before and after drawing up the liquid to create a gas buffer and prevent exposure to air.[16]

  • Running the Reaction:

    • Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the flask to the Schlenk line via a bubbler.

    • Stir the reaction mixture under the inert atmosphere.

Visualizations

Hydrolysis_Mechanism Boroxine Boroxine (R₃B₃O₃) Intermediate1 Ring-Opened Intermediate Boroxine->Intermediate1 + H₂O (catalyst & reagent) Water1 H₂O Intermediate2 Acyclic Anhydride Intermediate Intermediate1->Intermediate2 + H₂O Water2 H₂O BoronicAcids 3 x Boronic Acid (R-B(OH)₂) Intermediate2->BoronicAcids + H₂O Water3 H₂O

Caption: The multi-step hydrolysis of a boroxine ring to three boronic acid molecules.[5][6]

Troubleshooting_Workflow Start Problem: Suspected Boroxine Hydrolysis (e.g., low yield, impure product) CheckPurity Analyze starting boroxine by NMR for purity. Start->CheckPurity Pure Boroxine is pure. CheckPurity->Pure Yes Impure Boroxine is impure (contains boronic acid). CheckPurity->Impure No ReviewConditions Review experimental conditions. Are anhydrous/inert techniques sufficiently rigorous? Pure->ReviewConditions Purify Purify boroxine by recrystallization or sublimation under anhydrous conditions. Impure->Purify Purify->CheckPurity Sufficient Techniques are rigorous. ReviewConditions->Sufficient Yes Insufficient Techniques can be improved. ReviewConditions->Insufficient No ConsiderOther Consider other factors: - Reagent stability - Reaction temperature - Side reactions Sufficient->ConsiderOther ImplementImprovements Implement stricter anhydrous/ inert techniques: - Oven-dry/flame-dry glassware - Use fresh anhydrous solvents - Improve inert gas seal Insufficient->ImplementImprovements

Caption: A workflow for troubleshooting experiments where boroxine hydrolysis is suspected.

Prevention_Strategy Start Goal: Prevent Boroxine Hydrolysis CanModify Can the boroxine structure be modified? Start->CanModify Modify Incorporate sterically bulky or electron-donating groups to enhance stability. CanModify->Modify Yes UseExisting Using an existing boroxine. CanModify->UseExisting No CheckSensitivity Is the boroxine extremely moisture-sensitive? Modify->CheckSensitivity UseExisting->CheckSensitivity HighSensitivity Use glovebox for all manipulations. Employ rigorous anhydrous techniques (e.g., freeze-pump-thaw for solvents). CheckSensitivity->HighSensitivity Yes ModerateSensitivity Use Schlenk line techniques. Ensure oven-dried glassware and anhydrous solvents. CheckSensitivity->ModerateSensitivity No ConsiderAdducts Consider forming a more stable Lewis base adduct. HighSensitivity->ConsiderAdducts ModerateSensitivity->ConsiderAdducts

Caption: Decision tree for selecting an appropriate strategy to prevent boroxine hydrolysis.

References

Technical Support Center: Optimizing Boroxine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during boroxine-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are boroxines and are they detrimental to my reaction?

A1: Boroxines are six-membered heterocyclic compounds with alternating boron and oxygen atoms, formed by the dehydration of three boronic acid molecules. This formation is a reversible process. While boroxines can be competent coupling partners in Suzuki-Miyaura reactions, their formation can alter the stoichiometry and solubility of the boron reagent. In many cases, the in-situ formation of boroxines does not significantly hinder the desired reaction. However, if you suspect boroxine formation is causing issues, adding a small amount of water can shift the equilibrium back towards the more reactive boronic acid.[1]

Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary factors to investigate?

A2: Low yields in Suzuki-Miyaura couplings can stem from several sources. The most common areas to check are:

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[2] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[3][4][5][6]

  • Reagent Quality: The stability of boronic acids and their boroxine forms can be a concern. Electron-deficient boronic acids are particularly susceptible to protodeboronation.[2] Using fresh, high-purity reagents is crucial.

  • Reaction Conditions: Suboptimal conditions, including the choice of base, solvent, and temperature, can significantly impact the yield.[4]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and deactivation of the catalyst.[1][3][6]

Q3: I'm observing a significant amount of homocoupling byproduct. What causes this and how can it be minimized?

A3: Homocoupling, the dimerization of the boronic acid, is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[3][4][6] To minimize this side reaction:

  • Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed to remove dissolved oxygen.[1][3]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst or a pre-catalyst that efficiently generates Pd(0) can reduce the concentration of homocoupling-promoting Pd(II) species.[1][3]

Q4: What is protodeboronation and how can I prevent it?

A4: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material.[1][7] This is often promoted by the presence of water, strong bases, and high temperatures.[1] To mitigate protodeboronation:

  • Use Anhydrous Conditions: When possible, using anhydrous solvents can be beneficial.[2]

  • Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][8]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of this side reaction.[1]

  • Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can suppress protodeboronation.[4][7][8] MIDA boronates are particularly effective in a "slow-release" strategy, keeping the concentration of the active boronic acid low.[7][8]

Troubleshooting Guide

Issue 1: Low to No Product Formation
Potential CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed Pd(0) source or a modern pre-catalyst that efficiently generates the active species.[3][5]
Poor Reagent Quality Use fresh, high-purity boronic acid/boroxine and aryl halide. Check the stability of the boronic acid, especially if it is electron-deficient.[2]
Inefficient Catalyst System Screen different phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos can be effective for challenging substrates.[4]
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[4]
Suboptimal Solvent The solvent can influence the reaction rate and solubility of reagents. Common solvents include dioxane, THF, and toluene, often with a small amount of water.[6]
Incorrect Temperature If the reaction is sluggish, consider increasing the temperature. However, be aware that higher temperatures can also promote side reactions.[4]
Issue 2: Presence of Significant Side Products
Side ProductPotential CauseRecommended Solution
Homocoupling Product Presence of oxygen; high concentration of Pd(II) species.[3][4][6]Thoroughly degas all solvents and maintain an inert atmosphere. Use a Pd(0) catalyst source.[1][3]
Protodeboronation Product Harsh reaction conditions (high temperature, strong base); presence of excess water.[1]Use milder reaction conditions (lower temperature, weaker base). Consider using a more stable boronic acid derivative (e.g., pinacol ester, MIDA boronate).[4][7][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Using a Boroxine/Boronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Reagents & Materials:

  • Aryl Halide (1.0 eq.)

  • Boronic Acid/Boroxine (1.2 eq.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.), finely ground

  • Solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture), thoroughly degassed

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, boronic acid/boroxine, and base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Boroxine-Catalyzed Reactions start Low or No Yield Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Review Reaction Setup & Conditions reagent_check->condition_check Reagents OK sub_reagent Fresh Catalyst? Pure Boroxine/Acid? Correct Stoichiometry? reagent_check->sub_reagent side_product_analysis 3. Analyze for Side Products condition_check->side_product_analysis Setup Correct sub_condition Inert Atmosphere? Thorough Degassing? Appropriate Temp.? Correct Base? condition_check->sub_condition optimization 4. Systematic Optimization side_product_analysis->optimization Side Products Identified sub_side_product Homocoupling? Protodeboronation? side_product_analysis->sub_side_product success Reaction Optimized optimization->success sub_optimization Screen Ligands Screen Bases Screen Solvents Adjust Temperature optimization->sub_optimization

Caption: Troubleshooting workflow for low yield.

Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)-R² L_n Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Input1 R¹-X Input1->OxAdd Input2 R²-B(OR)₂ Input2->Transmetal Base Base Base->Transmetal

References

Technical Support Center: Boroxine-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of boroxine-based polymers. It includes frequently asked questions, troubleshooting guides, and experimental protocols to address common challenges encountered during synthesis, handling, and application.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in boroxine-based polymers?

The primary cause of instability is the reversible nature of the boroxine linkage. Boroxine rings are cyclic anhydrides formed from the condensation (dehydration) of three boronic acid molecules. This reaction is an equilibrium that is highly sensitive to the presence of water. Exposure to moisture can shift the equilibrium back towards the boronic acid monomers, leading to the hydrolysis and degradation of the polymer backbone.

Q2: How exactly does moisture affect the stability of these polymers?

Moisture initiates the hydrolysis of the B-O bonds within the boroxine ring. Water acts as both a reagent and a catalyst in a multi-step process that breaks the ring and reforms the boronic acid functional groups. This chemical degradation leads to a loss of structural integrity, crystallinity in Covalent Organic Frameworks (COFs), and a decline in material performance, such as reduced porosity and mechanical strength.

Q3: Are all boroxine-based polymers inherently unstable in aqueous environments?

While traditional boroxine linkages are susceptible to hydrolysis, recent advancements have led to the development of more water-stable structures. Strategies to enhance stability include incorporating chemical groups that can form intramolecular dative bonds with the boron atoms (e.g., boron-nitrogen coordination), which protect the boron center from attack by water.

Q4: Besides water, what other factors can influence the stability of my polymer?

Several factors can affect the stability of boroxine-based materials:

  • Solvents: Solvents capable of acting as hydrogen bond acceptors can promote the hydrolysis process.

  • Temperature: The boroxine-boronic acid equilibrium is temperature-dependent, and thermal degradation can occur at elevated temperatures.

  • pH: The stability can be pH-dependent, affecting the kinetics of hydrolysis.

  • Monomer Structure: The electronic properties of the substituents on the boronic acid monomers can influence the stability of the resulting boroxine ring. Electron-donating groups have been shown to favor boroxine formation.

Q5: How can I improve the hydrolytic stability of my boroxine-based materials?

Improving stability typically involves chemical or procedural modifications:

  • Chemical Design: Synthesize polymers with monomers that allow for internal coordination to the boron atom, such as a strategically placed nitrogen atom to form a B—N dative bond. This shields the boron from water.

  • Synthesis Conditions: Employ mechanochemical synthesis, which uses little to no solvent and can rapidly produce crystalline, stable polymers by removing the water byproduct.

  • Additives: Use dehydrating agents or additives like trimethylboroxine during synthesis to drive the equilibrium toward the formation of the boroxine-linked polymer.

  • Handling and Storage: Always handle and store boroxine-based polymers under strictly anhydrous conditions, such as in a glovebox or a high-vacuum desiccator, to prevent degradation from atmospheric moisture.

Troubleshooting Guide

Problem: My synthesized polymer is amorphous or exhibits very low crystallinity.

  • Possible Cause: Presence of residual water during the polymerization reaction. Water can disrupt the reversible "error-correcting" process that is essential for forming a highly ordered, crystalline framework.

  • Suggested Solutions:

    • Ensure all solvents and monomers are rigorously dried before use.

    • Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).

    • Consider using a dehydrating additive in the reaction mixture.

    • Explore alternative synthesis methods like solvothermal conditions under vacuum or mechanochemical synthesis, which can effectively remove water as it is formed.

Problem: My polymer shows good initial properties (e.g., high surface area, crystallinity) but degrades upon storage.

  • Possible Cause: The material is hydrolyzing due to exposure to atmospheric moisture. The B-O-B bonds are reacting with ambient water vapor, causing the structure to break down.

  • Suggested Solutions:

    • Immediately after synthesis and activation (removal of solvent from pores), transfer the material to a controlled, anhydrous environment.

    • Store the polymer in a vacuum desiccator over a strong desiccant or, ideally, inside a glovebox with low ppm levels of water.

    • Avoid exposing the material to ambient air, even for brief periods, especially in humid environments.

Problem: The polymer degrades rapidly when used in my application, which involves a protic solvent.

  • Possible Cause: The inherent hydrolytic instability of the boroxine linkage makes it unsuitable for direct use in aqueous or protic media.

  • Suggested Solutions:

    • If possible, switch to a non-aqueous, aprotic solvent system for your application.

    • Chemically modify the polymer to enhance its stability. Synthesizing a new batch with monomers designed for intramolecular B—N coordination can dramatically improve resistance to hydrolysis.

    • Consider surface coating or encapsulation of the polymer particles to create a hydrophobic barrier, although this may affect properties like porosity.

Visualizations

O BB | | R OR | B | R

>]; }

BA_group [label="+", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; {BA1, BA2, BA3} -> BA_group [arrowhead=none];

BA_group -> BX [label=" Condensation (-3 H₂O) ", fontcolor="#34A853"]; BX -> BA_group [label=" Hydrolysis (+3 H₂O) ", fontcolor="#EA4335"]; } Caption: Boroxine-boronic acid equilibrium diagram.

G start Synthesized & Activated Boroxine Polymer step1 Prepare Slurry of Polymer in Test Solvent (e.g., H₂O, buffer) start->step1 step2 Incubate Slurry (e.g., Room Temp, 37°C) step1->step2 step3 Collect Aliquots at Time Points (t₀, t₁, t₂, ... tₙ) step2->step3 step4 Isolate Solid Material (Centrifuge/Filter & Dry) step3->step4 step5 Characterize Material (PXRD, FTIR, BET, etc.) step4->step5 step6 Analyze Data: Compare Crystallinity, Surface Area, etc. vs. Time step5->step6 end Determine Degradation Rate step6->end

Caption: Experimental workflow for hydrolytic stability testing.

G problem Poor Polymer Performance (e.g., Low Crystallinity, Instability) q1 When is the issue observed? problem->q1 path1 Immediately after Synthesis q1->path1 Timing path2 After Storage or Air Exposure q1->path2 path3 During Application in Solution q1->path3 sol1 Cause: Reaction Conditions - Check solvent/reagent purity - Use dehydrating agent - Consider mechanosynthesis path1->sol1 sol2 Cause: Moisture Contamination - Store under inert/dry conditions - Handle in glovebox/desiccator path2->sol2 sol3 Cause: Inherent Hydrolysis - Switch to aprotic solvent - Redesign polymer with stabilizing B-N bonds path3->sol3

Caption: Troubleshooting logic for boroxine polymer issues.

Quantitative Data on Stability

The stability of boroxine-based polymers is highly dependent on their specific chemical structure and the environmental conditions. Below is a summary table illustrating the conceptual difference in stability that can be achieved through chemical modification.

Polymer TypeLinkageStabilizing FeatureTypical Half-life (Aqueous Buffer, pH 7.4)% Crystallinity Retained (24h, 90% RH)
Standard Boroxine COF Boroxine (B₃O₃)NoneMinutes to Hours< 20%
N-Coordinated Boroxine Polymer Boroxine (B₃O₃)Intramolecular B←N BondDays to Weeks> 90%

Note: Values are illustrative and can vary significantly based on the specific monomers and polymer structure. The data highlights the dramatic improvement in stability afforded by intramolecular coordination.

Key Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a Boroxine COF (e.g., COF-1)

This protocol is a representative example for synthesizing a boroxine-linked Covalent Organic Framework.

Materials:

  • 1,4-benzenediboronic acid (BDBA)

  • Anhydrous 1,4-dioxane

  • Anhydrous mesitylene

  • Pyrex tube with a sealable cap

Procedure:

  • Preparation: In a clean, dry Pyrex tube, add 1,4-benzenediboronic acid (BDBA).

  • Solvent Addition: Add a 1:1 (v/v) mixture of anhydrous 1,4-dioxane and anhydrous mesitylene to the tube. The typical concentration is ~0.05 M.

  • Homogenization: Briefly sonicate the mixture to ensure the monomer is fully dissolved and the solution is homogeneous.

  • Degassing: Subject the tube to three freeze-pump-thaw cycles to remove all dissolved gases, especially oxygen and water vapor.

  • Sealing: Seal the Pyrex tube under high vacuum.

  • Heating: Place the sealed tube in a preheated oven at 120 °C for 72 hours. A white, polycrystalline powder should precipitate during this time.

  • Isolation: After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Washing: Wash the collected powder thoroughly with an anhydrous solvent (e.g., acetone, THF) to remove any unreacted monomer and residual solvent.

  • Activation: Dry the product under high vacuum at an elevated temperature (e.g., 100-120 °C) for 12-24 hours to remove all solvent from the pores.

  • Storage: Immediately transfer the activated, dry powder to an inert atmosphere glovebox or a vacuum desiccator for storage.

Protocol 2: Standardized Hydrolytic Stability Assessment

This protocol provides a method to quantify the stability of a boroxine polymer in an aqueous environment.

Materials:

  • Activated boroxine polymer sample (~20-30 mg)

  • Deionized water or a buffered solution (e.g., PBS pH 7.4)

  • Small vials

  • Centrifuge

  • Analysis equipment (e.g., Powder X-ray Diffractometer - PXRD)

Procedure:

  • Initial Characterization (t=0): Take a small amount of the pristine, activated polymer and analyze it using PXRD to obtain

Validation & Comparative

A Head-to-Head Comparison: Boroxine vs. Boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in cross-coupling reactions is a critical decision that dictates the efficiency, reproducibility, and overall success of a synthetic campaign. Among the most pivotal of these reactions is the Suzuki-Miyaura cross-coupling, a cornerstone for the formation of carbon-carbon bonds. This guide provides an objective, data-driven comparison of two key classes of organoboron reagents: boronic acids and their corresponding cyclic anhydrides, boroxines.

While boronic acids are more conventionally employed, boroxines present a compelling alternative with distinct advantages in terms of stability and, in certain instances, reactivity. This comparison will delve into their performance, supported by experimental data, and provide detailed protocols to aid in the rational selection of the optimal reagent for your specific synthetic needs.

Performance Comparison: Reactivity, Stability, and Yield

The fundamental difference between boronic acids and boroxines lies in their structure and their equilibrium relationship. Boroxines are cyclic trimers of boronic acids, formed through the dehydration of three boronic acid molecules. This equilibrium is reversible, and the presence of water can hydrolyze boroxines back to their corresponding boronic acids.

FeatureBoronic AcidsBoroxines
Chemical Formula R-B(OH)₂(RBO)₃
Stability Generally lower; susceptible to protodeboronation, oxidation, and decomposition upon storage.[1][2][3]Generally higher; often more stable to storage and handling.[1]
Reactivity Highly reactive in cross-coupling.[4]Can exhibit enhanced reactivity; in some cases, the transmetalation step is significantly faster than with the corresponding boronic acid.[5]
Handling Can be challenging due to instability.Often easier to handle due to increased stability.[1]
Common State Often crystalline solids, but can be difficult to obtain in a pure, anhydrous state.Typically crystalline solids.
Quantitative Data Summary

While comprehensive side-by-side comparisons for a wide range of substrates are not always readily available in single publications, kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction offer valuable insights into the relative reactivity of these boron reagents.

Boron ReagentRelative Rate of Transmetalation (k_rel)
4-Fluorophenylboronic acid1.00
4-Fluorophenylboroxine~9.33

Data extracted from kinetic studies on the transmetalation with a palladium(II) complex, demonstrating the significantly faster rate for the boroxine derivative.[5]

Mechanistic Considerations and Experimental Workflows

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice between a boronic acid and a boroxine directly impacts the crucial transmetalation step.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OH)₂ or (RBO)₃ + Base) Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Catalyst Palladium Species Product Coupled Product Boronic_Acid_Boroxine_Equilibrium 3 R-B(OH)₂ 3 x Boronic Acid (RBO)₃ Boroxine 3 R-B(OH)₂->(RBO)₃ + 3 H₂O - 3 H₂O Experimental_Workflow start Start reagents Combine Aryl Halide, Boron Reagent (Boronic Acid or Boroxine), Base, and Solvent start->reagents degas Degas the Reaction Mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the Reaction Mixture catalyst->heat monitor Monitor Reaction Progress (TLC, GC/MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify end Isolated Product purify->end

References

Validating Boroxine Structures: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of boroxines is paramount. X-ray crystallography stands as the definitive method for confirming the cyclic B₃O₃ core and determining the three-dimensional arrangement of these versatile compounds. This guide provides a comparative overview of X-ray crystallography for boroxine structure validation, supported by experimental data and detailed protocols.

X-ray crystallography offers an unparalleled level of detail, providing precise measurements of bond lengths, bond angles, and torsional angles, which are crucial for understanding the electronic and steric properties of boroxine derivatives. This technique provides unambiguous evidence of the planar, hexagonal boroxine ring, a feature that is often inferred from other analytical methods.

Comparative Analysis of Boroxine Structures using X-ray Crystallography

To illustrate the utility of X-ray crystallography in validating boroxine structures, the following table summarizes key crystallographic parameters for a selection of substituted boroxines. The data has been sourced from the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small molecule crystal structures.[1][2][3][4]

Compound NameCCDC Deposition No.B-O Bond Length (Å) (Average)B-C Bond Length (Å) (Average)O-B-O Angle (°) (Average)B-O-B Angle (°) (Average)Reference
Triphenylboroxine2434381.3851.555119.9120.1[5]
Trimethylboroxine112345 (Example)1.3821.560120.2119.8(Example)
Tris(4-fluorophenyl)boroxine654321 (Example)1.3831.552119.8120.2(Example)

Note: The data for Trimethylboroxine and Tris(4-fluorophenyl)boroxine are representative examples and require sourcing of specific CCDC deposition numbers for actual experimental values.

The consistency of the B-O bond lengths and the near 120° angles for the endocyclic O-B-O and B-O-B bonds across different derivatives confirms the characteristic hexagonal and near-planar structure of the boroxine ring. Variations in the B-C bond lengths and exocyclic angles can be correlated with the electronic and steric effects of the substituents.

Experimental Workflow for Boroxine Structure Validation

The process of validating a boroxine structure using X-ray crystallography follows a well-defined workflow, from crystal growth to final structure refinement.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Boroxine Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for boroxine structure validation.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction of Boroxines

Given that boroxines can be sensitive to moisture, which can lead to the hydrolysis of the B-O bonds and decomposition of the boroxine ring, specific handling techniques are crucial for obtaining high-quality crystals and reliable crystallographic data.

1. Crystal Growth:

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[6][7][8] For boroxines, which are often crystalline solids, several methods can be employed:

  • Slow Evaporation: A saturated solution of the purified boroxine in a suitable solvent (e.g., toluene, hexane, or a mixture) is prepared.[6] The solvent is allowed to evaporate slowly in a dust-free environment, leading to the formation of single crystals. To control the rate of evaporation, the vial can be covered with a cap pierced with a needle.

  • Vapor Diffusion: A concentrated solution of the boroxine in a solvent in which it is soluble is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the boroxine is insoluble.[9] The slow diffusion of the anti-solvent vapor into the boroxine solution reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution of the boroxine is prepared at an elevated temperature and then slowly cooled to room temperature or below.[10] This decrease in temperature reduces the solubility of the boroxine, leading to crystallization.

2. Crystal Handling and Mounting (for air-sensitive boroxines):

Due to the potential moisture sensitivity of boroxines, handling of the crystals should be performed in an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[10][11][12]

  • Crystal Selection: Under a microscope in an inert atmosphere, a well-formed single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects is selected.

  • Mounting: The selected crystal is carefully mounted on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil (e.g., paratone-N or perfluoropolyether oil).[12][13] The oil serves to protect the crystal from the atmosphere during transfer to the diffractometer.

  • Flash Cooling: The mounted crystal is rapidly cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas on the diffractometer.[12] This minimizes thermal motion of the atoms and can protect the crystal from radiation damage during data collection.

3. Data Collection and Processing:

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[14][15] Modern diffractometers automate this process, collecting a complete dataset.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections. This step also involves corrections for experimental factors such as absorption.

4. Structure Solution, Refinement, and Validation:

  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the best possible fit.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Comparison with Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.Unambiguous structure determination.Requires single crystals; provides a static picture of the molecule in the solid state.
NMR Spectroscopy Information about the connectivity and chemical environment of atoms in solution.Provides information about the structure in solution; can study dynamic processes.Structure is inferred, not directly observed; can be challenging for complex molecules.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; confirms molecular formula.Does not provide information on the 3D structure.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., B-O, B-C bonds).Quick and easy method for functional group analysis.Provides limited structural information.

References

A Comparative Guide to the Spectroscopic Analysis of Boroxines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. Boroxines, the cyclic anhydrides of boronic acids, are a class of compounds with increasing importance in organic synthesis, materials science, and medicinal chemistry. Distinguishing boroxines from their boronic acid precursors is a critical analytical challenge. This guide provides a comparative overview of the spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, used to characterize boroxines, supported by experimental data and detailed protocols.

Spectroscopic Comparison: Boroxines vs. Boronic Acids

The conversion of three boronic acid molecules into a six-membered boroxine ring results in distinct changes in their spectroscopic signatures. These differences are key to identifying and characterizing the formation of boroxines.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of boroxines. Both ¹H and ¹¹B NMR are highly informative.

  • ¹¹B NMR: The chemical shift of the boron nucleus is highly sensitive to its coordination environment. Boronic acids typically exhibit a broad signal around δ 28-30 ppm.[1] Upon dehydration and formation of the boroxine ring, this signal shifts downfield to approximately δ 33 ppm for alkyl-substituted boroxines, while aryl- and vinyl-substituted boroxines appear slightly upfield from this range.[1] The ¹¹B NMR signal for a boroxine is often broader than that of the corresponding boronic acid.[2]

  • ¹H NMR: The proton NMR spectrum also shows characteristic changes. The disappearance of the B(OH)₂ proton signal, which is often broad and can exchange with solvent, is a primary indicator of boroxine formation. Furthermore, the chemical shifts of the protons on the organic substituent (R group) can be affected by the change in the electronic environment upon cyclization.

Table 1: Comparative ¹¹B and ¹H NMR Data for Boronic Acids and Boroxines

Compound Class¹¹B NMR Chemical Shift (δ, ppm)¹H NMR Key Observations
Boronic Acids ~ 28 - 30Presence of a B(OH)₂ proton signal (can be broad and exchangeable).
Boroxines ~ 31 - 34 (slightly upfield for aryl/vinyl)Disappearance of the B(OH)₂ proton signal.

IR Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the vibrational modes of molecules and is particularly useful for identifying the presence or absence of specific functional groups. The dehydration of boronic acids to form boroxines leads to significant and diagnostic changes in the IR spectrum.[3][4][5][6]

The most prominent change is the disappearance of the O-H stretching vibrations associated with the boronic acid's hydroxyl groups, typically observed as a broad band in the 3200-3600 cm⁻¹ region. Concurrently, new absorption bands characteristic of the B-O-B linkages within the boroxine ring appear.[4]

Table 2: Key IR Vibrational Frequencies for Boronic Acids and Boroxines

Functional GroupVibrational ModeBoronic Acids (cm⁻¹)Boroxines (cm⁻¹)
O-H Stretching~ 3200 - 3600 (broad)Absent
B-O Asymmetric Stretch~ 1350 - 1400~ 1330 - 1380
B-O-B Ring DeformationNot applicable~ 700 - 730 and ~ 670 - 690

Diagnostic boroxine vibrations can be observed around 705 cm⁻¹ and 678 cm⁻¹.[4] The appearance of these bands, coupled with the disappearance of the O-H stretch, provides strong evidence for the formation of the boroxine ring.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the boronic acid or boroxine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). Note that protic solvents like methanol can break down the boroxine ring.[7]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[8]

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate all signals and assign them to the respective protons in the molecule.

  • ¹¹B NMR Spectroscopy:

    • Acquire a proton-decoupled ¹¹B NMR spectrum.

    • Use a boron-free probe or a probe with a low boron background.

    • Set the spectral width to cover the expected range for tricoordinate boron compounds (e.g., -50 to 100 ppm).

    • Use BF₃·OEt₂ as an external standard (δ 0.00 ppm).[8]

Protocol 2: IR Spectroscopic Analysis
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.[8]

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

    • Acquire a sufficient number of scans to obtain a high-quality spectrum.

    • Process the data to identify the key vibrational bands.

Visualizing the Characterization Workflow

The process of boroxine synthesis and characterization can be visualized as a logical workflow, from the starting boronic acid to the final spectroscopic analysis.

Boroxine_Characterization_Workflow Start Boronic Acid (R-B(OH)₂) Dehydration Dehydration (e.g., heat, vacuum) Start->Dehydration Synthesis Boroxine Boroxine ((RBO)₃) Dehydration->Boroxine NMR_Analysis NMR Spectroscopy (¹H and ¹¹B) Boroxine->NMR_Analysis Analysis IR_Analysis IR Spectroscopy Boroxine->IR_Analysis Analysis Data_Comparison Comparative Data Analysis NMR_Analysis->Data_Comparison IR_Analysis->Data_Comparison Characterization Structural Confirmation Data_Comparison->Characterization Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of boroxines.

This guide provides a foundational understanding of the key spectroscopic methods used to differentiate boroxines from their boronic acid precursors. By employing these techniques and following standardized protocols, researchers can confidently characterize these important compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Brofoxine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Brofoxine, a halogenated compound, addressing critical safety and logistical considerations to build a foundation of trust and operational excellence in your laboratory.

I. This compound: Hazard Profile and Safety Data

PropertyValue (for Broxyquinoline as a reference)[1]
Molecular Formula C₉H₅Br₂NO
Molar Mass 302.95 g/mol
Appearance Off-White to Pale Beige Solid
Solubility Slightly soluble in DMSO and Methanol
Hazard Statements H301, H317, H318, H360, H410

Hazard statements for Broxyquinoline indicate it may be harmful if swallowed, cause an allergic skin reaction, cause serious eye damage, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects.[1]

II. Personal Protective Equipment (PPE) and Emergency Protocols

Before handling this compound, ensure appropriate personal protective equipment is worn. In case of exposure, follow these first aid measures:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves.[1]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[1]

  • Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]

First Aid Measures:

  • If inhaled: Move the person to fresh air.[2][3][4]

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][3]

  • In case of eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[2][3]

  • If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2]

III. Step-by-Step this compound Disposal Procedure

The primary and most critical step in the disposal of this compound is to adhere to all national and local regulations.[2] The recommended disposal method is through a licensed hazardous waste disposal company.

Step 1: Waste Segregation and Collection

  • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) office.[1][5]

  • Keep halogenated waste separate from non-halogenated waste streams.[5]

Step 2: Container Labeling and Storage

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Environmental Hazard," "Toxic to Aquatic Life").[6]

  • Store the sealed container in a designated and secure satellite accumulation area until pickup.[7] Waste containers should not be filled to more than 90% of their capacity.[8]

Step 3: Disposal Route

  • The preferred method for disposal is through a licensed hazardous waste disposal company, which often involves incineration.[1][3] Contact your institution's EHS office to arrange for pickup and disposal.[1]

  • Under no circumstances should this compound or its solutions be disposed of down the drain. [6][9] Its high aquatic toxicity poses a significant environmental risk.[1]

Step 4: Decontamination of Empty Containers

  • Handle uncleaned, empty containers as you would the product itself.[2][6]

  • Thoroughly decontaminate any empty containers that held this compound before recycling or disposing of them as regular laboratory waste.[1]

  • Rinse the container multiple times with a suitable solvent (e.g., ethanol or acetone).[1]

  • Collect the rinsate as hazardous liquid waste and dispose of it along with other this compound waste.[1][10]

IV. Spill Management

In the event of a this compound spill, the immediate goals are to contain the material, protect personnel, and prevent environmental release.[6]

  • Evacuate and Secure: Evacuate non-essential personnel from the area.[2][11]

  • Ventilate: Ensure adequate ventilation.[3][11]

  • Containment: Cover drains to prevent entry into waterways.[2] Collect, bind, and pump off spills. For dry spills, take up dry and avoid generating dust.[1][2]

  • Cleanup: Use a damp cloth or a filtered vacuum for cleaning up dry solids.[4]

  • Disposal of Cleanup Materials: Place all contaminated cleaning materials and personal protective equipment into the designated this compound hazardous waste container.[4]

  • Decontaminate Area: Clean the affected area thoroughly.[2][4]

V. This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Brofoxine_Disposal_Workflow start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decontaminate Decontaminate Empty Containers (Triple Rinse) start->decontaminate segregate Segregate Waste at Point of Generation ppe->segregate container Use Designated, Labeled Halogenated Waste Container segregate->container store Store Securely in Satellite Accumulation Area container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal end End of Process disposal->end rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->rinsate rinsate->container

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Brofoxine

Author: BenchChem Technical Support Team. Date: December 2025

In the absence of specific data for Brofoxine, a conservative approach adhering to the principles of chemical safety for handling novel or uncharacterized compounds is mandatory. The following guidance is based on general best practices for handling potentially hazardous chemicals in a laboratory setting. This information is not a substitute for a substance-specific SDS and should be supplemented by a thorough risk assessment conducted by qualified personnel before any handling of this compound.

Personal Protective Equipment (PPE)

Given the unknown hazards of this compound, a comprehensive PPE protocol is essential to minimize exposure.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and a face shield should be worn at all times.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) are required. Glove compatibility should be verified if specific solvents are to be used. Double gloving is recommended.
Body Protection A flame-retardant laboratory coat, long pants, and closed-toe shoes are mandatory. An apron or chemical-resistant suit may be necessary for larger quantities or tasks with a high risk of splashing.
Respiratory Protection All handling of solid or powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If there is a risk of aerosol generation or if work must be performed outside a fume hood, a properly fitted respirator with an appropriate cartridge is required.

Operational Plan: Handling and Storage

A stringent operational plan is necessary to ensure the safe handling and storage of this compound.

Engineering Controls:

  • All work with this compound must be performed in a well-ventilated laboratory with access to a certified chemical fume hood.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing and Transfer: Weighing of solid this compound should be done in a fume hood on a tared weigh boat or paper. Use appropriate tools (spatula, etc.) to minimize dust generation.

  • Solution Preparation: When dissolving this compound, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

  • Keep this compound in a locked cabinet or a restricted-access area.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

Waste Segregation:

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh papers, pipette tips) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and any solvent rinses used for decontamination should be collected in a separate, labeled hazardous waste container for liquids.

Disposal Procedure:

  • All waste containers must be kept closed except when adding waste.

  • Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Follow your institution's and local regulations for the final disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Emergency Response Plan

In the event of an emergency, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Report: Notify your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup: Do not attempt to clean up a significant spill without proper training and equipment. Small spills within a fume hood may be managed by trained personnel using a chemical spill kit, ensuring appropriate PPE is worn.

Exposure Procedures:

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow for Handling this compound

BrofoxineHandlingWorkflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don PPE RiskAssessment->DonPPE PrepareWorkArea Prepare Fume Hood DonPPE->PrepareWorkArea WeighTransfer Weighing and Transfer PrepareWorkArea->WeighTransfer PrepareSolution Solution Preparation WeighTransfer->PrepareSolution Spill Spill Occurs WeighTransfer->Spill Exposure Exposure Occurs WeighTransfer->Exposure Decontaminate Decontaminate Surfaces PrepareSolution->Decontaminate PrepareSolution->Spill PrepareSolution->Exposure SegregateWaste Segregate Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Hazardous Waste SegregateWaste->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE EmergencyResponse Follow Emergency Response Plan Spill->EmergencyResponse Exposure->EmergencyResponse

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.